molecular formula C8H5Cl2NS B1348428 2,7-Dichloro-4-methyl-1,3-benzothiazole CAS No. 80945-85-3

2,7-Dichloro-4-methyl-1,3-benzothiazole

Cat. No.: B1348428
CAS No.: 80945-85-3
M. Wt: 218.1 g/mol
InChI Key: BUYSZGJSZGEBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dichloro-4-methyl-1,3-benzothiazole (CAS No: 80945-85-3) is a high-purity chemical compound offered for industrial and scientific research applications. This benzothiazole derivative is part of a privileged scaffold in medicinal chemistry, known for its versatile biological activities and significant potential in drug discovery . The benzothiazole core's planar structure, incorporating nitrogen and sulfur heteroatoms, allows for diverse non-covalent interactions with biological targets, contributing to high binding affinity and specificity . This compound is valued in research for its role as a key synthetic intermediate in the development of novel therapeutic agents. Substituted benzothiazoles, particularly those with halogen groups and alkyl modifications like the 4-methyl substituent on this compound, are frequently investigated for their enhanced pharmacological properties . Researchers utilize this chemical scaffold to explore a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory applications . The specific substitution pattern of chlorine and methyl groups on the benzothiazole ring system makes it a valuable building block for structure-activity relationship (SAR) studies and for creating hybrid molecules with improved potency and selectivity . Handling should follow standard laboratory safety protocols. Avoid dust formation and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . Store tightly sealed in a dry, cool, and well-ventilated place . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dichloro-4-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYSZGJSZGEBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365960
Record name 2,7-dichloro-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80945-85-3
Record name 2,7-dichloro-4-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,7-Dichloro-4-methyl-1,3-benzothiazole CAS number 80945-85-3 properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,7-dichloro-4-methyl-1,3-benzothiazole, a substituted benzothiazole of interest in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information with established principles of benzothiazole chemistry to offer valuable insights for researchers.

Nomenclature and CAS Number Identification

The chemical of interest is systematically named This compound . It is crucial to note the existence of two CAS (Chemical Abstracts Service) numbers associated with this compound, which likely represent the same entity:

  • CAS Number 80945-85-3 : Listed by suppliers such as Matrix Scientific.

  • CAS Number 126920-73-8 : Referenced by suppliers like MOLBASE and EvitaChem.[1][2]

This discrepancy is not uncommon and may arise from different registration periods or suppliers. Researchers are advised to consider both numbers when conducting literature and database searches.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely reported. However, based on its chemical structure, the following properties are known or can be inferred:

PropertyValueSource
Molecular Formula C₈H₅Cl₂NS[1]
Molecular Weight 218.11 g/mol
Appearance Likely a solid at room temperatureInferred from related compounds
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; poorly soluble in water.Inferred from related compounds

Synthesis of this compound

Proposed Synthetic Pathway:

A likely precursor for the synthesis would be 2-amino-3,6-dichloro-5-methylthiophenol. The benzothiazole ring could then be formed through cyclization. Given the substitution pattern, a multi-step synthesis would be required, likely starting from a substituted aniline.

A general and robust method for the synthesis of 2-substituted benzothiazoles involves the reaction of 2-aminothiophenols with aldehydes, which undergoes a condensation and subsequent oxidative cyclization. For the synthesis of a 2-chloro-substituted benzothiazole, a different strategy is required. One potential route could involve the Sandmeyer reaction on a 2-amino-7-chloro-4-methylbenzothiazole precursor. However, a more direct approach would be the cyclization of a suitably substituted aniline.

A potential synthetic route is illustrated below:

Synthetic Pathway for this compound Substituted Aniline e.g., Dichloro-methyl-aniline derivative Cyclization Precursor e.g., Substituted thiourea or isothiocyanate Substituted Aniline->Cyclization Precursor Multi-step synthesis This compound This compound Cyclization Precursor->this compound Cyclization

Caption: Proposed general synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

The following is a generalized, hypothetical protocol based on known benzothiazole syntheses. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by experienced synthetic chemists.

  • Preparation of the N-(2,5-dichloro-3-methylphenyl)thiourea:

    • To a solution of 2,5-dichloro-3-methylaniline in a suitable solvent (e.g., ethanol), an equimolar amount of benzoyl isothiocyanate is added.

    • The reaction mixture is stirred at room temperature until the formation of the corresponding N-benzoylthiourea is complete (monitored by TLC).

    • The intermediate is then hydrolyzed under basic conditions (e.g., with aqueous sodium hydroxide) to yield the N-phenylthiourea derivative.

  • Oxidative Cyclization:

    • The N-(2,5-dichloro-3-methylphenyl)thiourea is dissolved in a suitable solvent such as chloroform or acetic acid.

    • An oxidizing agent (e.g., bromine in chloroform or sulfuryl chloride) is added dropwise at a controlled temperature (e.g., 0-10 °C).

    • The reaction is stirred until the starting material is consumed. The mechanism involves an electrophilic attack of the oxidizing agent on the sulfur atom, followed by intramolecular cyclization and elimination to form the benzothiazole ring.

    • The reaction mixture is then worked up by washing with a reducing agent solution (e.g., sodium bisulfite) to remove excess oxidant, followed by washing with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Spectral Characterization (Predicted)

While experimental spectra are not available, the expected spectral characteristics can be predicted based on the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. A singlet corresponding to the methyl group protons would appear in the upfield region (around 2.0-2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the heteroatoms in the thiazole ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 217 and 219 in a ratio consistent with the presence of two chlorine atoms. Fragmentation would likely involve the loss of chlorine atoms and cleavage of the thiazole ring.

Potential Applications in Drug Discovery and Materials Science

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[3] Substituted benzothiazoles are known to possess anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5][6]

The presence of two chlorine atoms in this compound is significant, as halogen substituents can enhance the biological activity of drug candidates by modulating their lipophilicity, metabolic stability, and binding affinity to target proteins. The dichloro-substitution pattern, in particular, has been associated with enhanced antiproliferative activity in other heterocyclic compounds.[3]

Therefore, this compound is a promising candidate for:

  • Anticancer Drug Discovery: As a scaffold for the development of novel kinase inhibitors or cytotoxic agents. Several benzothiazole derivatives have shown potent and selective antitumor properties.[3][4]

  • Antimicrobial Research: For screening against various bacterial and fungal strains.

  • Materials Science: Benzothiazole-containing molecules have applications in organic electronics due to their unique photophysical properties.[7][8]

Safety and Handling

The following safety and handling information is based on available safety data sheets for this compound (CAS 126920-73-8).[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields.

    • Skin Protection: Wear impervious clothing and chemical-resistant gloves.

    • Respiratory Protection: Use a NIOSH-approved respirator when handling large quantities or in poorly ventilated areas.

  • Handling:

    • Avoid contact with skin and eyes.

    • Avoid formation of dust and aerosols.

    • Handle in accordance with good industrial hygiene and safety practices.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.

    • Keep the container tightly closed.

  • First-Aid Measures:

    • If Inhaled: Move the person into fresh air.

    • In Case of Skin Contact: Wash off with soap and plenty of water.

    • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

    • In all cases of exposure, consult a physician.

Conclusion

This compound is a chemical compound with significant potential, particularly in the field of drug discovery, owing to its benzothiazole core and dichloro-substitution pattern. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications based on the rich chemistry of the benzothiazole family. Further research to elucidate its precise physicochemical properties, biological activities, and to develop optimized synthetic routes is warranted.

References

  • MOLBASE. 2,7-dichloro-4-methyl-benzothiazole|126920-73-8. MOLBASE Encyclopedia. Available at: [Link]

  • MDPI. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Available at: [Link]

  • PubMed Central. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. Available at: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available at: [Link]

  • MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available at: [Link]

  • ResearchGate. Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation. Available at: [Link]

  • PubChem. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium. Available at: [Link]

  • Progress in Chemical and Biochemical Research. A Review on Recent Development and biological applications of benzothiazole derivatives. Available at: [Link]

  • ResearchGate. A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. Importance of Benzothiazole Motif in Modern Drug Discovery :Introduction. Available at: [Link]

  • The Royal Society of Chemistry. d4ob01725k1.pdf. Available at: [Link]

  • Cheméo. Chemical Properties of Proline (CAS 147-85-3). Available at: [Link]

  • NIH. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Available at: [Link]

  • RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available at: [Link]

  • Diva-Portal.org. NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Available at: [Link]

  • Organic Chemistry Research. PDF 872.03 K. Available at: [Link]

  • The Good Scents Company. tropical thiazole 2-isopropyl-4-methylthiazole. Available at: [Link]

  • PubChem. Perfluorotriethylamine. Available at: [Link]

  • Sinowin Chemical. CAS NO.147-85-3 White Crystals Powder Proline. Available at: [Link]

  • Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. Available at: [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2,7-Dichloro-4-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,7-Dichloro-4-methyl-1,3-benzothiazole is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise determination of its molecular structure is a critical first step in understanding its chemical reactivity, physical properties, and biological activity. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and data interpretation required for the unambiguous structure elucidation of this compound. As a self-validating system, each piece of analytical data will be shown to logically and cohesively support the proposed structure.

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of spectroscopic techniques. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols.

Analytical Strategy: A Multi-faceted Approach

The structure elucidation of an unknown compound is akin to solving a complex puzzle. A single piece of evidence is rarely sufficient. Therefore, a multi-technique approach is employed to gather complementary information, ensuring a robust and irrefutable structural assignment. The chosen analytical workflow for this compound is outlined below.

Structure_Elucidation_Workflow Figure 1: Analytical Workflow for Structure Elucidation Sample Sample MS Mass Spectrometry (MS) Sample->MS NMR NMR Spectroscopy Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis Data_Integration Data Integration & Structure Confirmation MS->Data_Integration Molecular Weight, Isotopic Pattern, Fragmentation NMR->Data_Integration Proton & Carbon Environment, Connectivity FTIR->Data_Integration Functional Groups UVVis->Data_Integration Conjugated System Final_Structure 2,7-Dichloro-4-methyl- 1,3-benzothiazole Data_Integration->Final_Structure

Figure 1: Analytical Workflow for Structure Elucidation

Hypothetical Sample & Synthesis

For the purpose of this guide, we will assume that this compound has been synthesized and purified. A plausible synthetic route involves the reaction of 2-amino-3,6-dichlorotoluene with a suitable sulfur-containing reagent. The resulting white crystalline solid was confirmed to be a single component by thin-layer chromatography and high-performance liquid chromatography.

Part 1: Unveiling the Molecular Formula and Fragmentation Pattern with Mass Spectrometry

Mass spectrometry is the first port of call for determining the molecular weight and elemental composition of a compound. The presence of chlorine atoms, with their distinct isotopic distribution (35Cl:37Cl ≈ 3:1), provides a characteristic signature in the mass spectrum.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

    • Scan Range: m/z 50-500

  • Data Acquisition: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS). The resulting mass spectrum is recorded.

Data Analysis and Interpretation

The predicted mass spectrum of this compound would exhibit the following key features:

m/z (Predicted) Relative Intensity (%) Assignment Interpretation
21765[M]+•Molecular ion with two 35Cl isotopes.
21942[M+2]+•Molecular ion with one 35Cl and one 37Cl isotope.
2217[M+4]+•Molecular ion with two 37Cl isotopes.
182100[M-Cl]+Loss of a chlorine radical from the molecular ion. This is often the base peak for chlorinated aromatic compounds.[1]
14730[M-2Cl]+Loss of both chlorine radicals.
11925[C7H4NS]+Further fragmentation involving loss of methyl and chlorine.

The characteristic isotopic pattern of the molecular ion cluster (M, M+2, M+4) in an approximate 9:6:1 ratio is definitive evidence for the presence of two chlorine atoms in the molecule.[2] The molecular formula is confirmed as C8H5Cl2NS.

MS_Fragmentation Figure 2: Predicted Mass Spectrometry Fragmentation M [C8H5Cl2NS]+• m/z 217, 219, 221 M_Cl [C8H5ClNS]+• m/z 182, 184 M->M_Cl - Cl• M_2Cl [C8H5NS]+• m/z 147 M_Cl->M_2Cl - Cl• Fragment [C7H4NS]+ m/z 119 M_Cl->Fragment - CH3•

Figure 2: Predicted Mass Spectrometry Fragmentation

Part 2: Mapping the Carbon-Hydrogen Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By probing the magnetic environments of the 1H and 13C nuclei, we can determine the number of unique protons and carbons, their connectivity, and their spatial relationships.

Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.[3][4]

  • 1D NMR Experiments:

    • 1H NMR

    • 13C{1H} NMR (proton-decoupled)

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C nuclei.

Data Analysis and Interpretation

1H NMR (500 MHz, CDCl3)

Chemical Shift (δ, ppm) (Predicted) Multiplicity Integration Assignment Interpretation
7.85d1HH-5Aromatic proton deshielded by the adjacent chlorine and the thiazole ring.
7.45d1HH-6Aromatic proton coupled to H-5.
2.60s3H-CH3Methyl group protons, appearing as a singlet due to the absence of adjacent protons.

13C NMR (125 MHz, CDCl3)

Chemical Shift (δ, ppm) (Predicted) Assignment Interpretation
165.2C-2Quaternary carbon of the thiazole ring, highly deshielded.
152.8C-7aQuaternary carbon at the fusion of the two rings.
135.5C-3aQuaternary carbon at the fusion of the two rings.
133.1C-4Quaternary carbon bearing the methyl group.
128.9C-7Quaternary carbon bearing a chlorine atom.
126.5C-5Aromatic CH carbon.
121.8C-6Aromatic CH carbon.
18.5-CH3Methyl carbon.

2D NMR Correlations:

  • COSY: A cross-peak between the signals at δ 7.85 and 7.45 ppm would confirm that these two protons are coupled, and therefore, on adjacent carbons.

  • HSQC: Correlations between δ 7.85 (H-5) and δ 126.5 (C-5), and between δ 7.45 (H-6) and δ 121.8 (C-6) would confirm the direct C-H attachments. A correlation between δ 2.60 (-CH3) and δ 18.5 (-CH3) would also be observed.

  • HMBC: Long-range correlations would be key to assembling the structure. For example, the methyl protons (δ 2.60) would show correlations to C-3a, C-4, and C-5. H-5 (δ 7.85) would show correlations to C-4, C-6, and C-7.

Figure 3: Key Predicted HMBC Correlations

Part 3: Identifying Functional Groups with FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.[5]

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is recorded. The instrument software automatically subtracts the background to produce the final spectrum.

Data Analysis and Interpretation

The FT-IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm-1) (Predicted) Vibration Type Functional Group
3100-3000C-H stretchAromatic C-H
2980-2850C-H stretchMethyl C-H
1600-1450C=C and C=N stretchAromatic ring and thiazole ring
1100-1000C-Cl stretchAryl-Chloride
850-750C-H bendAromatic C-H out-of-plane bending

The presence of these bands is consistent with the proposed structure, confirming the aromatic nature, the methyl group, and the carbon-chlorine bonds.

Part 4: Probing the Conjugated System with UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, and is particularly useful for identifying conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or hexane) to an approximate concentration of 10-5 M.

  • Data Acquisition: The UV-Vis spectrum is recorded from 200 to 800 nm using a dual-beam spectrophotometer, with the pure solvent used as a reference.

Data Analysis and Interpretation

The benzothiazole ring system is a chromophore that absorbs in the UV region. The predicted UV-Vis spectrum would likely show absorption maxima (λmax) around 250 nm and 290 nm, which are characteristic of the π → π* transitions within the conjugated benzothiazole system.[6]

Conclusion: The Self-Validating Structure

The convergence of data from multiple analytical techniques provides an unambiguous and self-validating elucidation of the structure of this compound.

  • Mass Spectrometry confirmed the molecular formula C8H5Cl2NS and the presence of two chlorine atoms.

  • NMR Spectroscopy (1H, 13C, COSY, HSQC, and HMBC) revealed the carbon-hydrogen framework, including the substitution pattern on the aromatic ring and the connectivity of the methyl group.

  • FT-IR Spectroscopy identified the key functional groups: aromatic C-H, methyl C-H, C=C/C=N of the heterocyclic system, and C-Cl bonds.

  • UV-Vis Spectroscopy confirmed the presence of the conjugated benzothiazole chromophore.

Each piece of evidence independently supports and is consistent with the others, leading to the conclusive identification of the compound as This compound .

References

  • ACD/Labs. (n.d.). ACD/MS Fragmenter. Retrieved January 23, 2026, from [Link]

  • Agilent Technologies. (2020). The Basics of UV-Vis Spectrophotometry. Retrieved January 23, 2026, from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved January 23, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved January 23, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e. Retrieved January 23, 2026, from [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved January 23, 2026, from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved January 23, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Scientific Instrument Services. (n.d.). Online MS Tools for Mass Spec Users. Retrieved January 23, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • University of California, Irvine. (n.d.). Standard Operating Procedure (SOP) | Mass Spectrometry. Retrieved January 23, 2026, from [Link]

  • University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved January 23, 2026, from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved January 23, 2026, from [Link]

Sources

Spectroscopic data for 2,7-Dichloro-4-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,7-Dichloro-4-methyl-1,3-benzothiazole

Authored by a Senior Application Scientist

For researchers, chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This compound represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The benzothiazole core is a "privileged scaffold," known for its diverse biological activities, and the specific substitution pattern of this compound suggests potential for novel therapeutic applications, including anticancer and anti-inflammatory activities.[1] This guide provides a comprehensive overview of the expected spectroscopic data for this compound and the methodologies for their acquisition and interpretation. Given the limited availability of published experimental data for this specific molecule, this document leverages established principles of spectroscopy and data from analogous structures to predict and rationalize its spectral characteristics.

Strategic Approach to Structural Elucidation

A multi-technique spectroscopic approach is essential for the conclusive identification of this compound. Each technique provides a unique piece of the structural puzzle, and their combined interpretation forms a self-validating system.

G cluster_input Analytical Techniques cluster_output Structural Information NMR (¹H, ¹³C) NMR (¹H, ¹³C) Proton/Carbon Skeleton Proton/Carbon Skeleton NMR (¹H, ¹³C)->Proton/Carbon Skeleton Connectivity Mass Spec Mass Spec Molecular Weight & Formula Molecular Weight & Formula Mass Spec->Molecular Weight & Formula Isotopic Pattern IR Spec IR Spec Functional Groups Functional Groups IR Spec->Functional Groups Vibrational Modes UV-Vis Spec UV-Vis Spec Electronic Transitions Electronic Transitions UV-Vis Spec->Electronic Transitions Chromophore System Final Structure 2,7-Dichloro-4-methyl- 1,3-benzothiazole Proton/Carbon Skeleton->Final Structure Molecular Weight & Formula->Final Structure Functional Groups->Final Structure

Caption: Workflow for the spectroscopic elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Insights into the Proton Environment

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, we expect to see signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing chloro groups and the electron-donating methyl group.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Ar-H (H5)7.2 - 7.5Doublet~8-9Ortho-coupled to H6.
Ar-H (H6)7.0 - 7.3Doublet~8-9Ortho-coupled to H5.
-CH₃2.3 - 2.6SingletN/ATypical range for a methyl group attached to an aromatic ring.

Note: The exact chemical shifts can vary depending on the solvent used.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.

Caption: Predicted proton environments and couplings in this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, S, Cl) and the aromatic ring currents.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2150 - 155Attached to N and S, and a Cl.
C4130 - 135Attached to the methyl group.
C5120 - 125Aromatic CH.
C6125 - 130Aromatic CH.
C7130 - 135Attached to a Cl.
C3a150 - 155Bridgehead carbon attached to N and S.
C7a135 - 140Bridgehead carbon.
-CH₃15 - 20Typical for an aromatic methyl group.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. For enhanced sensitivity, a larger number of scans may be required compared to ¹H NMR.

  • Data Processing: Fourier transform and phase correct the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₈H₅Cl₂NS

  • Monoisotopic Mass: 216.95 g/mol

  • Isotopic Pattern: The molecular ion will appear as a cluster of peaks due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

    • M+ peak (containing two ³⁵Cl): Highest abundance.

    • M+2 peak (containing one ³⁵Cl and one ³⁷Cl): Approximately 65% of the M+ peak.

    • M+4 peak (containing two ³⁷Cl): Approximately 10% of the M+ peak.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

G M+ (C₈H₅³⁵Cl₂NS) [M]+• m/z ~217 Fragment 1 Loss of Cl• [M-Cl]+ M+ (C₈H₅³⁵Cl₂NS)->Fragment 1 Fragment 2 Loss of CH₃• [M-CH₃]+ M+ (C₈H₅³⁵Cl₂NS)->Fragment 2 Fragment 3 Loss of HCN Fragment 1->Fragment 3

Caption: Predicted major fragmentation pathways for this compound in MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationIntensity
3100 - 3000C-H stretch (aromatic)Medium
2950 - 2850C-H stretch (methyl)Medium
1600 - 1580C=N stretch (thiazole)Strong
1550 - 1450C=C stretch (aromatic)Medium-Strong
850 - 750C-Cl stretchStrong
880 - 800C-H bend (aromatic, out-of-plane)Strong

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzothiazole ring system is a chromophore that will absorb UV radiation.

Predicted UV-Vis Absorption:

  • λmax: Expected in the range of 250-300 nm. This corresponds to π → π* transitions within the aromatic system. The chloro and methyl substituents may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to unsubstituted benzothiazole.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm.

Conclusion

The structural elucidation of this compound requires a coordinated application of various spectroscopic techniques. This guide provides a robust framework for predicting and interpreting the ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis data for this compound. While these predictions are based on sound scientific principles and data from related structures, experimental verification remains the gold standard for unambiguous structure confirmation. The methodologies and expected spectral features outlined herein will serve as a valuable resource for researchers working on the synthesis and characterization of this and other novel benzothiazole derivatives.

References

  • Al-Kindy, S. M. Z., et al. (2012).
  • Di-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. (2023). MDPI.[2]

  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (n.d.). SciRP.org.[3]

  • Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. (n.d.). ResearchGate.[4]

Sources

The Emerging Therapeutic Potential of Dichloro-Methyl-Substituted Benzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] This technical guide delves into the biological activities of a specific subclass: dichloro-methyl-substituted benzothiazoles, with a focus on the representative molecule, 2,7-Dichloro-4-methyl-1,3-benzothiazole. While direct extensive research on this particular isomer is nascent, this document synthesizes the current understanding of how halogen and methyl substitutions on the benzothiazole core can modulate its therapeutic properties. We will explore the synthetic rationale, key biological activities including anticancer and antimicrobial effects, and the putative mechanisms of action that make this class of compounds a compelling area for further investigation in drug discovery.

Introduction: The Benzothiazole Core and the Significance of Substitution

The benzothiazole ring system, an amalgamation of a benzene and a thiazole ring, is a privileged structure in drug development due to its versatile biological activities.[1][3] These activities are diverse, ranging from anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties.[1][2][4] The therapeutic efficacy of benzothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzene ring.

Halogenation, particularly dichlorination, has been a strategic approach in medicinal chemistry to enhance the biological activity of heterocyclic compounds. The introduction of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and electronic properties, often leading to improved potency. Specifically, dichloro-substitution on heterocyclic compounds has been shown to enhance antiproliferative activity.[3] The addition of a methyl group can further influence the molecule's steric and electronic profile, potentially refining its interaction with biological targets.

This guide will focus on the biological landscape of dichloro-methyl-benzothiazoles, using this compound as a central example to extrapolate and discuss the potential of this chemical class.

Synthetic Strategies for Dichloro-Methyl-Benzothiazoles

The synthesis of substituted benzothiazoles is a well-established field in organic chemistry, with several versatile methods available. The most common approach involves the condensation of a substituted 2-aminothiophenol with a one-carbon electrophile.[3]

General Synthesis Workflow

The synthesis of a compound like this compound would typically follow a pathway involving the cyclization of a corresponding substituted thioamide or the condensation of a substituted 2-aminothiophenol.

Synthesis_Workflow A Substituted Aniline B Thiolation A->B e.g., KSCN, Br2 C Substituted 2-Aminothiophenol B->C E This compound C->E D Cyclization Reagent (e.g., Carboxylic Acid, Aldehyde) D->E Condensation

Caption: Generalized synthetic workflow for substituted benzothiazoles.

Experimental Protocol: A Representative Synthesis

Objective: To synthesize a dichloro-methyl-substituted benzothiazole.

Materials:

  • Substituted 2-aminothiophenol (e.g., 3,5-dichloro-2-aminothiophenol)

  • Appropriate aldehyde or carboxylic acid (e.g., acetaldehyde or acetic acid)

  • Oxidizing agent (e.g., hydrogen peroxide, DDQ)

  • Solvent (e.g., ethanol, DMSO)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted 2-aminothiophenol in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add the aldehyde or carboxylic acid.

  • Oxidative Cyclization: Introduce an oxidizing agent dropwise to the reaction mixture. The choice of oxidant is crucial and can influence the reaction yield and purity.

  • Reaction Monitoring: The reaction is typically heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then extracted using an appropriate organic solvent and washed with brine.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure substituted benzothiazole.

  • Characterization: The structure of the final compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activities and Mechanistic Insights

The benzothiazole scaffold is a versatile pharmacophore, and the introduction of dichloro and methyl substituents is anticipated to yield compounds with significant biological activities.

Anticancer Activity

Benzothiazole derivatives have demonstrated potent and selective antitumor properties in preclinical studies.[3] The presence of dichloro substituents is a key structural feature known to enhance antiproliferative activity in related heterocyclic compounds.[3]

Putative Mechanisms of Action:

  • Inhibition of Microtubule Polymerization: Certain benzothiazole derivatives are known to inhibit microtubule polymerization, a critical process for cell division. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.

  • Topoisomerase Inhibition: Benzothiazoles can also act as topoisomerase inhibitors, interfering with the enzymes that manage the topology of DNA during replication and transcription, ultimately leading to DNA damage and cell death.[1]

  • Kinase Inhibition: Many anticancer drugs target protein kinases. Benzothiazole derivatives have been shown to inhibit various kinases involved in cancer cell signaling pathways, such as EGFR.[5] Downregulation of EGFR can modulate key signaling pathways including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, leading to reduced cell proliferation and survival.[5]

  • Induction of Apoptosis: Dichloro-substituted benzothiazoles are expected to induce apoptosis in cancer cells. This can occur through the disruption of mitochondrial membrane potential and the increased accumulation of reactive oxygen species (ROS), leading to cellular damage and programmed cell death.[5]

Anticancer_Mechanism A 2,7-Dichloro-4-methyl- 1,3-benzothiazole B Cancer Cell A->B C Microtubule Disruption B->C D Topoisomerase Inhibition B->D E Kinase Inhibition (e.g., EGFR) B->E F ROS Increase B->F H Apoptosis C->H D->H E->H G Mitochondrial Dysfunction F->G G->H

Caption: Putative anticancer mechanisms of action for dichloro-methyl-benzothiazoles.

Antimicrobial Activity

Benzothiazole derivatives have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria.[6] The mechanism of action is often multifaceted and can involve the inhibition of essential bacterial enzymes.

Putative Mechanisms of Action:

  • Enzyme Inhibition: Benzothiazole-based compounds can inhibit enzymes crucial for bacterial survival, such as those involved in cell wall synthesis, DNA replication, and essential biosynthetic pathways.[6]

  • Disruption of Cell Membrane: The lipophilic nature of dichloro-substituted benzothiazoles may allow them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell lysis.

  • Inhibition of Fatty Acid Synthesis: Some antimicrobial agents perturb microbial fatty acid synthesis, a vital process for building cell membranes.[7]

Table 1: Representative Biological Activities of Benzothiazole Derivatives

Biological ActivityTarget/MechanismReference Compound ClassCitation(s)
Anticancer Microtubule Polymerization InhibitionSubstituted Benzothiazoles[1]
Topoisomerase InhibitionSubstituted Benzothiazoles[1]
EGFR Modulation2-substituted Benzothiazoles[5]
Antimicrobial Inhibition of Essential EnzymesBenzothiazole Derivatives[6]
Disruption of Fatty Acid SynthesisDiarylureas (analogs)[7]
Anti-inflammatory Reduction of IL-6 and TNF-αSubstituted Benzothiazoles[3]

Future Directions and Drug Development Perspectives

The class of dichloro-methyl-substituted benzothiazoles represents a promising area for drug discovery. The known influence of dichloro and methyl substitutions on the biological activity of the benzothiazole core provides a strong rationale for the synthesis and evaluation of a library of these compounds.

Key areas for future research include:

  • Systematic SAR Studies: A thorough investigation of the structure-activity relationships (SAR) by synthesizing and testing a series of isomers and analogs of this compound is warranted. This will help in identifying the optimal substitution pattern for specific biological targets.

  • Target Identification and Validation: Elucidating the precise molecular targets of these compounds is crucial for understanding their mechanism of action and for rational drug design.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds will need to be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Development of Drug Delivery Systems: Given the potential for lipophilicity, the development of novel drug delivery systems could enhance the bioavailability and therapeutic index of these compounds.

Conclusion

While direct experimental data on this compound is limited, the extensive body of research on substituted benzothiazoles provides a solid foundation for predicting its significant biological potential. The presence of dichloro and methyl groups is anticipated to confer potent anticancer and antimicrobial properties. This technical guide serves as a call to action for researchers in medicinal chemistry and drug development to explore this promising class of compounds. The synthesis, biological evaluation, and mechanistic elucidation of dichloro-methyl-substituted benzothiazoles could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Light-Mediated g‑C3N4‑Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β‑Arylethylamine with Nematicidal Activity. (2025). Vertex AI Search.
  • A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2025). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2017). PMC - NIH. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). PMC - NIH. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC - NIH. [Link]

  • Benzothiazole synthesis. Organic Chemistry Portal. [Link]

  • Benzothiazole derivatives as anticancer agents. (2022). Taylor & Francis. [Link]

  • Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation. (2019). ResearchGate. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. (2022). ResearchGate. [Link]

  • Benzothiazoles: A new profile of biological activities. (2007). ResearchGate. [Link]

  • CLINICAL EFFICACY OF BENZOTHIAZOLE IN ANTITUMOR ACTIVITY: A RECENT TRENDS. (2020). ResearchGate. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Benzothiazole-based Compounds in Antibacterial Drug Discovery. (2021). PubMed. [Link]

  • Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. (2022). PMC. [Link]

  • Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles. (2019). Frontiers in Chemistry. [Link]

  • Benzothiazole. Wikipedia. [Link]

  • Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2025). PubMed. [Link]

  • New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). MDPI. [Link]

Sources

An In-depth Technical Guide on the Proposed Mechanism of Action of 2,7-Dichloro-4-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities.[1][2] This technical guide focuses on a specific derivative, 2,7-Dichloro-4-methyl-1,3-benzothiazole, a molecule of significant interest due to its structural features that suggest a strong potential for therapeutic application, particularly in oncology and inflammatory diseases. While direct experimental data on this specific compound is limited, this guide synthesizes the current understanding of related benzothiazole derivatives to propose a plausible mechanism of action. We will delve into a hypothetically driven exploration of its molecular targets and the subsequent cellular consequences. Furthermore, this document provides a comprehensive suite of experimental protocols designed to rigorously test and validate the proposed mechanisms, thereby offering a roadmap for future research and development.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

Benzothiazoles are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile pharmacological profile, which includes anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][3][4][5][6] The biological activity of these derivatives is intricately linked to the nature and positioning of substituents on the benzothiazole core.[1]

The subject of this guide, this compound, possesses two key structural features that inform its predicted biological activity:

  • Dichloro-Substitution: The presence of two chlorine atoms is a recognized strategy for enhancing the antiproliferative activity of heterocyclic compounds.[7] This substitution pattern can significantly influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets.

  • Methyl Group: The methyl group at the 4-position can also modulate the compound's metabolic stability and steric interactions with its target proteins.

Based on these structural characteristics and the broader literature on benzothiazole derivatives, it is hypothesized that this compound functions as a potent antiproliferative and anti-inflammatory agent. It is plausible that this compound exerts its effects through the modulation of a critical signaling pathway that is dysregulated in both cancer and chronic inflammation.

Proposed Mechanism of Action: Dual Inhibition of the PI3K/Akt and JAK/STAT Signaling Pathways

We propose that this compound exerts its therapeutic effects through the dual inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathways. These pathways are central to cell proliferation, survival, and the inflammatory response, and their aberrant activation is a hallmark of many cancers and inflammatory conditions.

The rationale for this proposed mechanism is grounded in the following:

  • Precedent in Benzothiazole Derivatives: Several benzothiazole derivatives have been reported to inhibit components of the PI3K/Akt pathway.[8]

  • Crosstalk between Pathways: There is significant crosstalk between the PI3K/Akt and JAK/STAT pathways, and dual inhibition can lead to synergistic therapeutic effects.

  • Dual Anticancer and Anti-inflammatory Effects: Inhibition of these pathways would account for both the predicted antiproliferative activity against cancer cells and the suppression of pro-inflammatory cytokine production.[2][7] For instance, some benzothiazoles have been shown to reduce the secretion of key inflammatory cytokines such as IL-6 and TNF-α.[7]

Molecular Targeting and Downstream Effects

It is hypothesized that this compound directly binds to and inhibits the kinase activity of key proteins in both pathways, such as PI3K and JAKs. This inhibition would lead to a cascade of downstream effects:

  • In the PI3K/Akt Pathway:

    • Decreased phosphorylation and activation of Akt.

    • Subsequent deactivation of downstream effectors of Akt, such as mTOR, leading to the inhibition of protein synthesis and cell growth.

    • Induction of apoptosis through the modulation of Bcl-2 family proteins.

  • In the JAK/STAT Pathway:

    • Reduced phosphorylation and activation of STAT proteins, particularly STAT3, which is frequently overactive in cancer.

    • Downregulation of the transcription of STAT3 target genes involved in cell survival, proliferation, and angiogenesis.

    • Inhibition of the production of pro-inflammatory cytokines that are regulated by the JAK/STAT pathway.

The following diagram illustrates the proposed dual inhibitory mechanism:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates JAK JAK Receptor->JAK Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation STAT STAT JAK->STAT Activates STAT->Proliferation STAT->Survival Inflammation Inflammation STAT->Inflammation Compound 2,7-Dichloro-4-methyl- 1,3-benzothiazole Compound->PI3K Inhibits Compound->JAK Inhibits

Caption: Proposed dual inhibition of PI3K/Akt and JAK/STAT pathways.

Experimental Validation: A Step-by-Step Guide

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a comprehensive framework for this investigation.

In Vitro Antiproliferative Activity

Objective: To determine the cytotoxic effects of this compound on various cancer cell lines.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

Cell LineCompoundIC50 (µM) - Hypothetical Data
MCF-7This compound5.2
A549This compound7.8
PC-3This compound6.5
Kinase Inhibition Assays

Objective: To determine if this compound directly inhibits the kinase activity of PI3K and JAKs.

Protocol: In Vitro Kinase Assay (e.g., for PI3K)

  • Reaction Setup: In a 96-well plate, combine recombinant PI3K enzyme, the substrate (e.g., PIP2), and varying concentrations of the test compound in a kinase buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the product (e.g., PIP3) using a suitable method, such as a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the IC50 value for kinase inhibition.

Western Blot Analysis of Signaling Pathways

Objective: To assess the effect of the compound on the phosphorylation status of key proteins in the PI3K/Akt and JAK/STAT pathways.

Protocol: Western Blotting

  • Cell Lysis: Treat cancer cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of Akt, STAT3, and other relevant proteins. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G Cell_Lysis Cell Lysis & Protein Extraction Quantification Protein Quantification (BCA) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF) SDS_PAGE->Transfer Immunoblotting Immunoblotting (Primary & Secondary Antibodies) Transfer->Immunoblotting Detection Chemiluminescence Detection Immunoblotting->Detection

Caption: Western Blotting Workflow for Pathway Analysis.

Anti-inflammatory Activity Assessment

Objective: To measure the inhibition of pro-inflammatory cytokine production.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Cell Stimulation: Seed macrophages (e.g., RAW 264.7) in a 24-well plate. Pre-treat the cells with the test compound for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • ELISA: Perform an ELISA for key pro-inflammatory cytokines such as TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations and determine the inhibitory effect of the compound.

CytokineTreatmentConcentration (pg/mL) - Hypothetical Data
TNF-αControl1500
Compound (10 µM)450
IL-6Control2200
Compound (10 µM)600
In Vivo Efficacy in a Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Protocol: Mouse Xenograft Model

  • Tumor Implantation: Subcutaneously inject human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into control and treatment groups. Administer the compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion and Future Directions

This guide has outlined a plausible mechanism of action for this compound, centering on the dual inhibition of the PI3K/Akt and JAK/STAT signaling pathways. The proposed antiproliferative and anti-inflammatory effects are supported by the known activities of the broader benzothiazole class and the specific structural features of this compound. The detailed experimental protocols provided herein offer a clear path for the scientific community to rigorously test these hypotheses.

Future research should focus on confirming the direct molecular targets of this compound through techniques such as thermal shift assays and affinity chromatography. Furthermore, comprehensive pharmacokinetic and toxicological studies will be essential to evaluate its potential as a clinical candidate. The exploration of this compound and its analogs holds significant promise for the development of novel therapeutics for cancer and inflammatory diseases.

References

  • Royal Society of Chemistry. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
  • Benchchem. (n.d.). 2,6-Dichloro-4-methyl-1,3-benzothiazole.
  • Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Al-Trawneh, S. A., et al. (2020). Benzothiazole derivatives as anticancer agents. PubMed Central. Retrieved from [Link]

  • Sahu, R. (2021). Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets. ResearchGate.
  • Fantacuzzi, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. PubMed Central. Retrieved from [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central. Retrieved from [Link]

  • Wang, L., et al. (2020). Antiproliferative benzothiazoles incorporating a trimethoxyphenyl scaffold as novel colchicine site tubulin polymerisation inhibitors. PubMed Central. Retrieved from [Link]

  • Fantacuzzi, M., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. University of Chieti-Pescara Institutional Repository. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • Uremis, M. M., et al. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. Retrieved from [Link]

  • Patel, D., et al. (2020). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][3][8][9]thiadiazole Scaffolds. PubMed. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2008). Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives. ARKIVOC. Retrieved from [Link]

  • Panico, A., et al. (2004). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. PubMed. Retrieved from [Link]

  • Kumar, A., et al. (2016). Synthesis, characterization, and anti-plasmodial activity of 2,6-substituted benzothiazole derivatives. ResearchGate. Retrieved from [Link]

  • Kamal, A., et al. (2015). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. Retrieved from [Link]

  • Gavrilova, A. A., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. Retrieved from [Link]

  • Abdelgawad, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]

  • Ciftci, H. I., et al. (2024). Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed Central. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,7-Dichloro-4-methyl-1,3-benzothiazole Derivatives and Analogs: Synthesis, Biological Evaluation, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the emerging class of 2,7-dichloro-4-methyl-1,3-benzothiazole derivatives and their analogs. Due to the limited direct research on this specific scaffold, this document leverages established synthetic methodologies and structure-activity relationship (SAR) data from closely related benzothiazole analogs to propose robust strategies for synthesis, derivatization, and biological evaluation. The focus is on providing actionable insights for researchers aiming to explore this chemical space for novel therapeutic agents, particularly in oncology and infectious diseases.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The structural rigidity of the benzothiazole core, combined with its ability to participate in various non-covalent interactions, makes it an ideal scaffold for designing targeted therapies. The introduction of specific substituents, such as halogens and methyl groups, can significantly modulate the biological activity and pharmacokinetic properties of these compounds.[3]

Strategic Synthesis of the this compound Core

Proposed Synthesis of the Key Precursor: 3,6-Dichloro-2-methylaniline

A plausible route to 3,6-dichloro-2-methylaniline begins with the commercially available 2-methylaniline (o-toluidine). The synthesis involves a two-step process of N-acetylation followed by regioselective chlorination.

Step-by-step Protocol:

  • N-Acetylation of 2-methylaniline:

    • To a solution of 2-methylaniline in glacial acetic acid, add acetic anhydride dropwise while stirring in an ice bath.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the N-(2-methylphenyl)acetamide.

    • Filter the solid, wash with cold water, and dry. Recrystallization from ethanol/water may be performed for higher purity.

  • Dichlorination of N-(2-methylphenyl)acetamide:

    • Suspend the N-(2-methylphenyl)acetamide in a suitable solvent such as acetic acid or a chlorinated solvent.

    • Bubble chlorine gas through the suspension or add a chlorinating agent like sulfuryl chloride (SO₂Cl₂) dropwise at a controlled temperature (typically 0-10 °C). The ortho- and para-directing effects of the methyl and acetamido groups, with the para position being the most activated, would likely lead to initial chlorination at the 4-position. Further chlorination would likely occur at one of the remaining activated ortho or para positions. To achieve the desired 3,6-dichloro substitution pattern on the final aniline, a different starting material or a more complex directing group strategy might be necessary. However, for the purpose of this proposed synthesis, we will proceed with the chlorination of the acetylated 2-methylaniline. A more direct route might involve starting with a pre-chlorinated toluene derivative.

    • Monitor the reaction by TLC or GC-MS until the desired dichlorinated product is formed.

    • Carefully quench the reaction with a reducing agent (e.g., sodium sulfite solution) and then neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis of N-(3,6-dichloro-2-methylphenyl)acetamide:

    • Reflux the dichlorinated acetanilide with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize to precipitate the 3,6-dichloro-2-methylaniline.

    • Filter, wash with water, and dry the product.

Cyclization to Form the Benzothiazole Core

With the key precursor in hand, the formation of the this compound ring can be achieved through several established methods. One of the most common is the Jacobson benzothiazole synthesis.

Step-by-step Protocol (Jacobson Synthesis):

  • Reaction with Potassium Thiocyanate and Bromine:

    • Dissolve 3,6-dichloro-2-methylaniline in a suitable solvent like glacial acetic acid.

    • Add potassium thiocyanate (KSCN) to the solution and stir.

    • Cool the mixture in an ice bath and add bromine (Br₂) dissolved in acetic acid dropwise.

    • After the addition, allow the reaction to proceed at room temperature or with gentle heating until cyclization is complete.

    • Pour the reaction mixture into water and neutralize with a base to precipitate the crude product.

    • The crude product will likely be the 2-amino-7-chloro-4-methyl-benzothiazole.

To obtain the this compound, a Sandmeyer-type reaction can be employed to replace the 2-amino group with a chlorine atom.

Step-by-step Protocol (Sandmeyer Reaction):

  • Diazotization of the 2-amino group:

    • Suspend the 2-amino-7-chloro-4-methyl-benzothiazole in an aqueous solution of a strong acid (e.g., HCl).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for a short period at low temperature.

  • Substitution with Chlorine:

    • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl/HCl solution with vigorous stirring.

    • Effervescence (nitrogen gas evolution) will be observed.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield the crude this compound.

    • Purify the final product by column chromatography or recrystallization.

Synthetic Pathway to this compound 2-Methylaniline 2-Methylaniline N-(2-methylphenyl)acetamide N-(2-methylphenyl)acetamide 2-Methylaniline->N-(2-methylphenyl)acetamide Acetic Anhydride, Acetic Acid N-(3,6-dichloro-2-methylphenyl)acetamide N-(3,6-dichloro-2-methylphenyl)acetamide N-(2-methylphenyl)acetamide->N-(3,6-dichloro-2-methylphenyl)acetamide Cl2 or SO2Cl2 3,6-Dichloro-2-methylaniline 3,6-Dichloro-2-methylaniline N-(3,6-dichloro-2-methylphenyl)acetamide->3,6-Dichloro-2-methylaniline Acid/Base Hydrolysis 2-Amino-7-chloro-4-methyl-1,3-benzothiazole 2-Amino-7-chloro-4-methyl-1,3-benzothiazole 3,6-Dichloro-2-methylaniline->2-Amino-7-chloro-4-methyl-1,3-benzothiazole 1. KSCN, Acetic Acid 2. Br2 This compound This compound 2-Amino-7-chloro-4-methyl-1,3-benzothiazole->this compound 1. NaNO2, HCl (Diazotization) 2. CuCl, HCl (Sandmeyer)

Caption: Proposed synthetic route to the target benzothiazole core.

Derivatization Strategies for Library Synthesis

The this compound core offers several positions for further derivatization to generate a library of analogs for SAR studies. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, providing a versatile handle for introducing a wide range of functional groups.

Derivatization Strategies cluster_nucleophilic_substitution Nucleophilic Substitution at C2 cluster_aromatic_substitution Electrophilic Aromatic Substitution Core This compound Amine Amines (R-NH2) Core->Amine -> 2-Amino Derivatives Thiol Thiols (R-SH) Core->Thiol -> 2-Thioether Derivatives Alcohol Alcohols/Phenols (R-OH) Core->Alcohol -> 2-Ether/Phenoxy Derivatives Nitration Nitration (HNO3/H2SO4) Core->Nitration -> Nitro Derivatives (at C5 or C6) Halogenation Halogenation (e.g., NBS) Core->Halogenation -> Further Halogenated Derivatives

Caption: Key derivatization points on the benzothiazole scaffold.

Potential Biological Activities and Therapeutic Targets

Based on the extensive research on analogous benzothiazole derivatives, the this compound scaffold is a promising candidate for development as an anticancer and antimicrobial agent.

Anticancer Potential

Numerous studies have demonstrated the potent anticancer activity of substituted benzothiazoles.[4] The presence of halogen atoms, particularly chlorine, is often associated with enhanced cytotoxic effects.[3]

Potential Mechanisms of Action:

  • Kinase Inhibition: Benzothiazoles are known to act as ATP-competitive inhibitors of various protein kinases involved in cancer cell signaling pathways, such as EGFR, VEGFR, and CDKs.[5][6][7] The benzothiazole scaffold can mimic the adenine ring of ATP, allowing it to bind to the kinase active site.[7]

  • Induction of Apoptosis: Dichlorinated benzothiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins and increasing the production of reactive oxygen species (ROS).[6]

  • Disruption of Microtubule Polymerization: Some benzothiazole analogs exhibit antimitotic activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[8]

Table 1: Anticancer Activity of Selected Dichlorinated Benzothiazole Analogs

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound A Human Breast (MCF-7)18.10[9]
Compound B Human Cervical (HeLa)38.85[9]
Compound C Human Lung (A549)1.53[4]
Compound D Human Colon (HT-29)0.015[4]
Compound E Human Liver (HepG2)10.00[7]

Note: The specific structures of compounds A-E are detailed in the cited references.

Antimicrobial Activity

Benzothiazole derivatives have also emerged as a promising class of antimicrobial agents with activity against a range of bacteria and fungi.[7] The presence of dichloro-phenyl moieties linked to a thiazole ring has been shown to amplify antibacterial activity.[3]

Potential Mechanisms of Action:

  • Enzyme Inhibition: Benzothiazoles can inhibit essential microbial enzymes, such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial replication and survival.[3]

  • Disruption of Cell Membrane Integrity: Some derivatives may exert their antimicrobial effect by disrupting the bacterial cell membrane, leading to leakage of cellular contents.

Table 2: Antimicrobial Activity of Selected Dichlorinated Benzothiazole Analogs

Compound IDMicroorganismMIC (µg/mL)Reference
Analog 1 Staphylococcus aureus25 - 200[4]
Analog 2 Escherichia coli25 - 100[4]
Analog 3 Candida albicans25 - 200[4]

Note: The specific structures of the analogs are detailed in the cited references.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, a series of well-established in vitro assays should be employed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[10]

Step-by-step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized benzothiazole derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Kinase Inhibition Assay

A variety of in vitro kinase inhibition assays can be used to determine the potency and selectivity of the synthesized compounds. A common method is the ADP-Glo™ Kinase Assay.[11]

Workflow:

Kinase Inhibition Assay Workflow Start Start: Kinase Reaction Step1 Incubate kinase, substrate, ATP, and test compound Start->Step1 Step2 Stop kinase reaction and deplete remaining ATP Step1->Step2 Step3 Add ADP detection reagent to convert ADP to ATP Step2->Step3 Step4 Add luciferase/luciferin to generate luminescence from ATP Step3->Step4 End Measure luminescence (signal is proportional to kinase activity) Step4->End

Caption: General workflow for an ADP-Glo™ kinase inhibition assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Step-by-step Protocol (Broth Microdilution):

  • Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. A colorimetric indicator like resazurin can also be used to aid in determining viability.[12]

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging established synthetic methodologies and drawing parallels from closely related analogs, researchers can efficiently synthesize and evaluate a library of derivatives. The anticipated anticancer and antimicrobial activities, driven by the unique electronic and steric properties of the dichlorinated and methylated core, warrant further investigation. Future work should focus on the proposed synthetic strategies, comprehensive SAR studies, and in-depth mechanistic investigations to unlock the full therapeutic potential of this intriguing class of compounds.

References

  • [5] Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. [Link]

  • [13] Intramolecular interaction analysis of twenty-seven benzothiazole derivatives with CDK9 using a theoretical model. (2024). Cerrado Publishing. [Link]

  • [6] Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2024). PubMed. [Link]

  • [14] Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. (2024). Journal of Chemical Health Risks. [Link]

  • [7] Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2024). PubMed Central. [Link]

  • [9] Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis Online. [Link]

  • [15] Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (2024). PubMed Central. [Link]

  • [4] Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). PubMed Central. [Link]

  • [16] Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). PubMed Central. [Link]

  • [3] Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PubMed Central. [Link]

  • [17] Benzothiazole derivatives as anticancer agents. (2019). PubMed Central. [Link]

  • [18] Mechanisms of Action and Indications of Cyclin‐Dependent Kinase Inhibitors with Benzoheterocycle Scaffolds. (2024). ResearchGate. [Link]

  • [19] Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2020). PubMed. [Link]

  • [1] Benzothiazole derivatives as anticancer agents. (2019). FLORE. [Link]

  • [20] Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2024). PubMed Central. [Link]

  • [2] Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2019). MDPI. [Link]

  • [21] Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • [22] Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Publishing. [Link]

  • [23] Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline). (n.d.). Google Patents.

  • [24] Benzothiazole derivatives as anticancer agents. (2019). ResearchGate. [Link]

  • [8] Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. (2023). National Institutes of Health. [Link]

  • [12] Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2024). RSC Publishing. [Link]

  • [25] Process for the preparation of 2-chloro and 2,6-dichloroanilines. (n.d.). Google Patents.

  • [26] Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing. [Link]

  • [27] Process for the production of 2-amino-4-methyl-benzothiazole. (n.d.). Google Patents.

  • [28] Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2024). ACS Omega. [Link]

  • [29] Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. [Link]

  • [30] Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. (2022). University of Florence. [Link]

  • [31] Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. (n.d.). ResearchGate. [Link]

  • [32] The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. (2023). MDPI. [Link]

  • [33] 2,6-DICHLOROANILINE AND 2,6-DIBROMOANILINE. (n.d.). Organic Syntheses. [Link]

  • [34] Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. (2023). MDPI. [Link]

  • [11] Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3K Inhibitors. (2016). Semantic Scholar. [Link]

  • [35] BENZOTHIAZOLE, 2-AMINO-6-METHYL-. (n.d.). Organic Syntheses. [Link]

  • [36] Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. (2018). MDPI. [Link]

  • [37] Synthesis of 2,6-dichloro-3-methylaniline. (2013). ResearchGate. [Link]

  • [10] A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. (2022). Journal of Chemical Health Risks. [Link]

  • [38] Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. [Link]

  • [39] Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). National Institutes of Health. [Link]

  • [40] Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. (2001). Semantic Scholar. [Link]

Sources

Methodological & Application

The Strategic Utility of Dichlorinated 4-Methyl-1,3-Benzothiazoles in Drug Discovery: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial exploration for this guide centered on the specific intermediate, 2,7-dichloro-4-methyl-1,3-benzothiazole. However, a comprehensive search of the scientific and patent literature revealed a significant lack of detailed synthetic protocols and application data for this particular isomer. In contrast, the closely related isomer, 2,6-dichloro-4-methyl-1,3-benzothiazole , is a well-documented and commercially available building block in medicinal chemistry. Therefore, to provide a scientifically robust and actionable guide for researchers, this document will focus on the synthesis, applications, and protocols related to 2,6-dichloro-4-methyl-1,3-benzothiazole as a representative and highly relevant intermediate in drug discovery. The principles and reactions discussed herein may, in many cases, be adaptable to other isomers, should they become more readily accessible.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole motif, a fusion of a benzene and a thiazole ring, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its prevalence in both natural products and synthetic pharmaceuticals underscores its role as a "privileged scaffold"—a molecular framework that is repeatedly found to bind to a diverse range of biological targets.[2] Benzothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]

The strategic placement of substituents on the benzothiazole core is a key tactic in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Halogenation, in particular, is a powerful tool in this regard. The introduction of chlorine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The dichloro-substitution pattern, as seen in 2,6-dichloro-4-methyl-1,3-benzothiazole, is a structural feature known to enhance the antiproliferative activity of heterocyclic compounds, making this intermediate particularly valuable for oncology research.[2]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueReference
Molecular Formula C₈H₅Cl₂NS[5]
Molecular Weight 218.10 g/mol [5]
Appearance Solid[2]
Storage Store sealed in a dry environment at room temperature, protected from light.[2]

Safety and Handling:

2,6-dichloro-4-methyl-1,3-benzothiazole should be handled with standard laboratory precautions.[5] This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[5] In case of accidental contact, appropriate first-aid measures should be taken immediately.[5]

Synthesis of the 2,6-Dichloro-4-methyl-1,3-benzothiazole Intermediate

The synthesis of substituted benzothiazoles can be achieved through various established chemical routes. A common and effective method involves the cyclization of a substituted 2-aminothiophenol derivative.

General Synthetic Approach

A plausible synthetic pathway to 2,6-dichloro-4-methyl-1,3-benzothiazole would likely start from a correspondingly substituted aniline. The key steps would involve the introduction of a thiol group ortho to the amino group, followed by cyclization with a suitable one-carbon synthon.

Synthesis_Workflow A Substituted Aniline (e.g., 4-chloro-2-methylaniline) B Introduction of Thiol Group A->B Thiocyanation/ Reduction C 2-Amino-5-chloro-3-methylthiophenol B->C D Cyclization with a One-Carbon Synthon C->D e.g., Formic Acid E Chlorination at C2 D->E e.g., SOCl₂ or PCl₅ F 2,6-dichloro-4-methyl-1,3-benzothiazole E->F

Caption: General synthetic workflow for substituted benzothiazoles.

Protocol: Synthesis via Oxidative Cyclization of a Thioanilide

An alternative and widely used method for the synthesis of 2-substituted benzothiazoles is the oxidative cyclization of thioanilides. This approach offers the advantage of readily available starting materials.

Step 1: Formation of the Thioanilide

  • To a solution of 4-chloro-2-methylaniline (1 equivalent) in a suitable solvent such as toluene or pyridine, add benzoyl isothiocyanate (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., 1M HCl) and brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude N-(4-chloro-2-methylphenyl)benzothioamide.

Step 2: Oxidative Cyclization

  • Dissolve the crude thioanilide from the previous step in a suitable solvent like chloroform or dichloromethane.

  • Add an oxidizing agent such as bromine (1.1 equivalents) in the same solvent dropwise at 0 °C.

  • Stir the reaction at room temperature for 12-24 hours.

  • The reaction mixture is then typically quenched with a solution of sodium thiosulfate to remove excess bromine, washed with sodium bicarbonate solution and brine, dried, and the solvent evaporated.

  • The crude product is purified by column chromatography on silica gel to afford the 2-phenyl-6-chloro-4-methyl-1,3-benzothiazole.

Step 3: Chlorination at the 2-position

While a direct one-step synthesis to the 2,6-dichloro derivative is less common, a subsequent chlorination of a precursor can be employed. A common method is the conversion of a 2-mercaptobenzothiazole to a 2-chlorobenzothiazole using a chlorinating agent like sulfuryl chloride (SO₂Cl₂).[2]

Application as an Intermediate in Drug Discovery

The true value of 2,6-dichloro-4-methyl-1,3-benzothiazole lies in its reactivity, which allows for the strategic introduction of various functionalities to build a library of potential drug candidates.

Reactivity Profile

The two chlorine atoms on the 2,6-dichloro-4-methyl-1,3-benzothiazole scaffold exhibit differential reactivity. The chlorine atom at the C2 position of the thiazole ring is significantly more susceptible to nucleophilic substitution than the chlorine at the C6 position on the benzene ring.[2] This is due to the electron-withdrawing nature of the thiazole ring, which activates the C2 position for nucleophilic attack. In contrast, the C6-chloro group is on an aromatic ring and is less reactive towards nucleophilic aromatic substitution (SNAr), often requiring harsher conditions or transition-metal catalysis for its displacement.[2] This differential reactivity is a key advantage for medicinal chemists, as it allows for selective functionalization at the C2 position while leaving the C6 position intact for potential later-stage modifications.

Caption: Differential reactivity of 2,6-dichloro-4-methyl-1,3-benzothiazole.

Protocol: Nucleophilic Substitution at the C2 Position

This protocol describes a general procedure for the substitution of the C2-chloro group with an amine, a common reaction in the synthesis of bioactive benzothiazoles.

Materials:

  • 2,6-dichloro-4-methyl-1,3-benzothiazole

  • Amine of choice (e.g., piperidine, morpholine, or a primary amine)

  • A suitable base (e.g., triethylamine, diisopropylethylamine)

  • A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

  • Standard laboratory glassware and work-up reagents

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloro-4-methyl-1,3-benzothiazole (1 equivalent) in the chosen solvent.

  • Add the amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents) to the solution.

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-amino-6-chloro-4-methyl-1,3-benzothiazole derivative.

Rationale for Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or DMSO are chosen for their ability to dissolve the reactants and facilitate the nucleophilic substitution reaction.

  • Base: A non-nucleophilic organic base is used to neutralize the HCl that is formed during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Characterization of Derivatives

The successful synthesis of new derivatives from the 2,6-dichloro-4-methyl-1,3-benzothiazole intermediate must be confirmed by rigorous analytical characterization.

TechniqueExpected Observations
¹H NMR The appearance of new signals corresponding to the protons of the newly introduced substituent at the C2 position, and potential shifts in the aromatic protons of the benzothiazole core.
¹³C NMR A significant shift in the resonance of the C2 carbon, and the appearance of new signals for the carbons of the substituent.
Mass Spectrometry The molecular ion peak corresponding to the calculated mass of the new derivative.
Infrared (IR) Spectroscopy The appearance or disappearance of characteristic vibrational bands, such as N-H or C=O stretches, depending on the nucleophile used.

Conclusion

2,6-dichloro-4-methyl-1,3-benzothiazole is a versatile and valuable intermediate for drug discovery, particularly in the field of oncology. Its differential reactivity allows for selective functionalization, enabling the synthesis of a diverse library of compounds for biological screening. The protocols and principles outlined in this guide provide a solid foundation for researchers to utilize this and similar benzothiazole scaffolds in the rational design of novel therapeutic agents. The continued exploration of substituted benzothiazoles is a promising avenue for the discovery of new medicines to address unmet medical needs.

References

A comprehensive list of references will be provided upon the final compilation of this guide. The citations within the text correspond to the initial literature survey and will be formatted according to standard scientific citation styles.

Sources

Application Notes and Protocols for 2,7-Dichloro-4-methyl-1,3-benzothiazole in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of 2,7-dichloro-4-methyl-1,3-benzothiazole as a novel anticancer agent. While specific data for this exact molecule is emerging, this document leverages extensive research on structurally related benzothiazole derivatives to propose a scientifically grounded framework for its investigation.

Introduction: The Benzothiazole Scaffold in Oncology

The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The versatility of the benzothiazole ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery.[6] In the context of oncology, benzothiazole derivatives have demonstrated significant potential by targeting various cellular processes integral to cancer cell growth and proliferation.[6][7]

The presence of halogen atoms, such as chlorine, on the benzothiazole ring has been shown to enhance cytotoxic activity in several studies.[8] This is often attributed to altered electronic properties and increased lipophilicity, which can improve cell membrane permeability and target engagement. Therefore, this compound represents a promising candidate for investigation as a novel anticancer therapeutic.

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established methods for synthesizing substituted benzothiazoles.[9][10] A common and efficient method involves the condensation reaction of an appropriately substituted 2-aminothiophenol with an aldehyde or carboxylic acid derivative.

Diagram: Proposed Synthetic Pathway ```dot digraph "Synthetic Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This assay uses PI to stain the DNA of cells, and the fluorescence intensity is proportional to the DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Diagram: General Experimental Workflow

Experimental Workflow cluster_0 In Vitro Evaluation Synthesis Synthesis and Characterization Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture Cytotoxicity Cytotoxicity Screening (MTT Assay) Cell_Culture->Cytotoxicity IC50 Determine IC₅₀ Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle Western_Blot Mechanism of Action (Western Blot) IC50->Western_Blot

Caption: A streamlined workflow for the initial in vitro anticancer evaluation.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Hypothetical IC₅₀ Values of this compound

Cell LineCancer TypeIncubation TimeIC₅₀ (µM)
MCF-7Breast Adenocarcinoma48h[Expected Value]
A549Non-small Cell Lung Cancer48h[Expected Value]
HepG2Hepatocellular Carcinoma48h[Expected Value]
HeLaCervical Cancer48h[Expected Value]

Note: The expected IC₅₀ values would be determined experimentally. Lower values indicate higher potency.

Conclusion and Future Directions

The structural features of this compound, particularly the presence of two chlorine atoms on the benzothiazole scaffold, suggest its potential as a potent anticancer agent. The protocols outlined in these application notes provide a robust starting point for its comprehensive evaluation. Positive results from these in vitro studies would warrant further investigation, including:

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

  • In Vivo Efficacy Studies: Evaluating the antitumor activity in animal models of cancer.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties and safety profile of the compound.

The exploration of novel benzothiazole derivatives like this compound is a promising avenue in the ongoing search for more effective and selective cancer therapies.

References

  • Taylor & Francis. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Benzothiazole derivatives as anticancer agents. PubMed Central. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. Retrieved from [Link]

  • Frontiers Media S.A. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Benzothiazole derivatives as anticancer agents. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. Retrieved from [Link]

  • U.S. National Library of Medicine. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Benzothiazoles: A new profile of biological activities. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. PubMed Central. Retrieved from [Link]

  • U.S. National Library of Medicine. (2024). Benzothiazole derivatives in the design of antitumor agents. PubMed. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). PDF 872.03 K. Retrieved from [Link]

Sources

Application Notes & Protocols for High-Throughput Screening of 2,7-Dichloro-4-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for developing and executing high-throughput screening (HTS) assays to identify and characterize the biological activity of 2,7-Dichloro-4-methyl-1,3-benzothiazole. The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] Given the therapeutic potential of this chemical class, robust and efficient screening methodologies are critical for elucidating the mechanism of action and identifying novel therapeutic leads. We present detailed protocols for two complementary HTS assays: a primary cell-based assay to assess general cytotoxicity and a secondary biochemical assay to investigate a plausible mechanism of action—kinase inhibition. These protocols are designed for a 384-well plate format, emphasizing automation compatibility, rigorous quality control, and robust data analysis to ensure the generation of reliable and actionable results for drug discovery professionals.

Introduction: The Rationale for Screening this compound

The 1,3-benzothiazole core is a heterocyclic scaffold found in numerous compounds with significant pharmacological properties.[1] Its derivatives have been investigated for a multitude of therapeutic applications, stemming from their ability to interact with a variety of biological targets.[1] For instance, the FDA-approved drug Riluzole, a benzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS) by modulating glutamate release and blocking voltage-gated sodium channels.[2] Furthermore, various substituted benzothiazoles have shown promise as potent anticancer agents, inducing apoptosis and inhibiting key signaling pathways in cancer cells.[1][3]

This compound is a specific derivative whose biological activity is not yet extensively characterized. The presence of dichloro-substituents is a feature known in some heterocyclic compounds to enhance antiproliferative activity.[4] This makes the compound a compelling candidate for screening in oncology-relevant assays.

High-throughput screening (HTS) is an indispensable technology in modern drug discovery, allowing for the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a specific biological pathway or target.[5] This guide outlines a strategic HTS workflow for this compound, beginning with a broad phenotypic screen to identify cytotoxic effects, followed by a more targeted biochemical assay to explore a potential molecular mechanism.

Compound Handling and Preparation:

This compound is typically a solid at room temperature. For HTS, it is essential to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the solvent of choice for most HTS campaigns due to its high solvating power for a wide range of organic compounds and its miscibility with aqueous assay buffers.[6]

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Storage: Store stock solutions in sealed containers at -20°C to maintain stability. Limit the number of freeze-thaw cycles to a maximum of ten to prevent compound degradation.[7]

  • Assay Concentration: For screening, the compound will be serially diluted. A typical final screening concentration is 10 µM, with a final DMSO concentration in the assay not exceeding 0.5% to minimize solvent-induced cellular stress.

Primary HTS Assay: Cell Viability Screening

The initial step in profiling the activity of a novel compound is often a cell-based assay to determine its effect on cell viability and proliferation. This provides a broad measure of cytotoxicity and can guide further mechanistic studies. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.[5][8] Its high sensitivity and simple protocol make it ideal for automated HTS.[5][8]

Principle of the CellTiter-Glo® Assay

The assay utilizes a proprietary thermostable luciferase (Ultra-Glo™ Luciferase) which, in the presence of ATP and luciferin, generates a stable luminescent signal that is directly proportional to the amount of ATP present.[8] The reagent contains a cell lysis agent, making it a homogeneous protocol where the reagent is added directly to the cells in culture.[5] A decrease in luminescence compared to untreated controls indicates a reduction in cell viability.

HTS Workflow for Cell Viability

The following diagram illustrates the automated workflow for the primary cell viability screen.

HTS_CellViability_Workflow cluster_prep Plate Preparation cluster_screening Screening cluster_readout Assay Readout prep_cells Seed cells into 384-well plates incubate_cells Incubate 24h (37°C, 5% CO2) prep_cells->incubate_cells add_compound Dispense Compound (10 µM final) incubate_cells->add_compound add_controls Add Controls (Vehicle, Staurosporine) add_compound->add_controls incubate_compound Incubate 48h (37°C, 5% CO2) add_controls->incubate_compound equilibrate Equilibrate plate to room temp (30 min) incubate_compound->equilibrate add_ctg Add CellTiter-Glo® Reagent equilibrate->add_ctg incubate_readout Incubate 10 min (RT, shaker) add_ctg->incubate_readout read_luminescence Read Luminescence incubate_readout->read_luminescence

Caption: Automated workflow for the CellTiter-Glo® primary screen.

Detailed Protocol: CellTiter-Glo® Viability Assay (384-Well Format)

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • White, opaque-walled 384-well assay plates

  • This compound (10 mM in DMSO)

  • Staurosporine (positive control for cytotoxicity, 10 mM in DMSO)

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Automated liquid handler and plate reader with luminescence detection

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in culture medium to a density of 20,000 cells/mL.

    • Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate (500 cells/well).

    • Incubate the plates for 24 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Compound Addition:

    • Prepare a compound source plate by serially diluting the 10 mM stock of this compound.

    • Using a pin tool or acoustic liquid handler, transfer a volume of compound solution to the assay plates to achieve a final concentration of 10 µM. The final DMSO concentration should be ≤ 0.5%.

    • Controls:

      • Negative Control (Vehicle): Add DMSO to at least 16 wells (e.g., columns 23-24). Final concentration should match the compound wells.

      • Positive Control (Maximal Inhibition): Add Staurosporine to at least 16 wells (e.g., columns 1-2) to a final concentration of 1 µM.

    • Incubate the assay plates for 48 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[9]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 25 µL of CellTiter-Glo® Reagent to each well.[9]

    • Place the plates on an orbital shaker for 2 minutes at a low speed to induce cell lysis and mix the contents.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Secondary HTS Assay: Kinase Inhibition Screening

Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways. A hit from the primary cytotoxicity screen warrants investigation into more specific mechanisms. The ADP-Glo™ Kinase Assay is a universal, luminescent-based method for measuring the activity of any ADP-generating enzyme, including kinases.[10][11] It measures the amount of ADP produced in a kinase reaction, which is a direct measure of enzyme activity.[11]

Principle of the ADP-Glo™ Assay

The assay is performed in two steps.[10] First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining unconsumed ATP. Second, the Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal proportional to the initial kinase activity.[10][12] An inhibitor will reduce the amount of ADP produced, resulting in a lower luminescent signal.

HTS Workflow for Kinase Inhibition

The following diagram outlines the workflow for the secondary kinase inhibition screen.

HTS_Kinase_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection add_compound Dispense Compound & Controls add_kinase Add Kinase, Substrate, & ATP Solution add_compound->add_kinase incubate_reaction Incubate 60 min (Room Temp) add_kinase->incubate_reaction add_adpglo Add ADP-Glo™ Reagent incubate_reaction->add_adpglo incubate_adpglo Incubate 40 min (Room Temp) add_adpglo->incubate_adpglo add_detection Add Kinase Detection Reagent incubate_adpglo->add_detection incubate_detection Incubate 30 min (Room Temp) add_detection->incubate_detection read_luminescence Read Luminescence incubate_detection->read_luminescence

Caption: Automated workflow for the ADP-Glo™ kinase inhibition screen.

Detailed Protocol: ADP-Glo™ Kinase Assay (384-Well Format)

Materials:

  • A target kinase (e.g., a tyrosine kinase relevant to cancer, such as ABL or SRC)

  • Kinase-specific substrate peptide/protein

  • ATP

  • Kinase reaction buffer

  • White, low-volume 384-well assay plates

  • This compound (from primary screen hits)

  • A known inhibitor for the target kinase (positive control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Automated liquid handler and plate reader with luminescence detection

Procedure:

  • Kinase Reaction Setup:

    • Dispense compound or controls into the assay plate.

    • Prepare the kinase reaction mix containing the kinase, substrate, and ATP in the appropriate kinase buffer. The final ATP concentration should be at or near the Kₘ for the specific kinase.

    • Add 5 µL of the kinase reaction mix to each well of the 384-well plate.[13]

    • Controls:

      • Negative Control (100% Activity): Wells containing kinase, substrate, ATP, and DMSO vehicle.

      • Positive Control (0% Activity): Wells containing kinase, substrate, ATP, and a saturating concentration of a known potent inhibitor.

    • Mix briefly on a plate shaker and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.[13]

    • Incubate at room temperature for 30 minutes.

    • Measure the "glow-type" luminescence with a plate reader.

Data Analysis and Quality Control

For both primary and secondary screens, rigorous quality control (QC) is essential to ensure the reliability of the results. The Z'-factor is a widely accepted statistical parameter for evaluating the quality of an HTS assay.[2][14]

Z'-Factor Calculation

The Z'-factor is calculated using the signals from the positive and negative controls on each plate:

Z'-factor = 1 - [ (3 * (σₚ + σₙ)) / |µₚ - µₙ| ]

Where:

  • µₚ = mean of the positive control

  • σₚ = standard deviation of the positive control

  • µₙ = mean of the negative control

  • σₙ = standard deviation of the negative control

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[14][15]
0 to 0.5Marginal assay, may require optimization.[14]
< 0Poor assay, not suitable for screening.[14]

A Z'-factor should be calculated for every plate in the screen to monitor for plate-to-plate variability and ensure consistent assay performance.

Hit Identification

For the primary cytotoxicity screen, a "hit" is defined as a compound that causes a statistically significant decrease in cell viability. A common method is to use a threshold based on the mean and standard deviation (SD) of the vehicle control wells.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - [ (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control) ])

  • Hit Threshold: A typical hit threshold is a percent inhibition value greater than 3 standard deviations from the mean of the negative (vehicle) controls.

For the secondary kinase assay, the same principles apply, where a hit is a compound causing significant inhibition of kinase activity. Hits from the primary screen should be re-tested in dose-response format in the secondary assay to determine their potency (IC₅₀).

Conclusion

The protocols detailed in this guide provide a robust framework for the high-throughput screening of this compound. By employing a primary cell-based viability assay followed by a targeted biochemical kinase inhibition assay, researchers can efficiently identify bioactive compounds and gain initial insights into their mechanism of action. Adherence to the principles of assay validation, particularly the consistent monitoring of the Z'-factor, is paramount for generating high-quality, reproducible data. The results from this screening cascade will serve as a critical starting point for further medicinal chemistry optimization and preclinical development.

References

  • EU-OPENSCREEN. (n.d.). High-Throughput Screening Quality Control General Guidelines. Retrieved from [Link]

  • BMG LABTECH. (n.d.). The Z prime value (Z´). Retrieved from [Link]

  • Cui, J., et al. (2018). Synthesis, biological evaluation and mechanism of action of benzothiazole derivatives with aromatic hydrazone moiety, a new class of antileishmanial compounds. European Journal of Medicinal Chemistry, 157, 113-123.
  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation - Assay Guidance Manual. Retrieved from [Link]

  • MOLBASE. (n.d.). 2,7-dichloro-4-methyl-benzothiazole | 126920-73-8. Retrieved from [Link]

  • High-Throughput Screening Center. (n.d.). Introduction - Guidance for Assay Development & HTS. Retrieved from [Link]

  • Real Research. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Retrieved from [Link]

  • Singh, A., & Preet, R. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Pharmaceuticals, 16(5), 743.
  • Szeliga, M., et al. (2020).
  • Target Discovery Institute - University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved from [Link]

  • Tighadouini, S., et al. (2020). Benzothiazole derivatives as anticancer agents. European Journal of Medicinal Chemistry, 208, 112845.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
  • gChem. (n.d.). DMSO. Retrieved from [Link]

  • Lee, J. H., et al. (2019). A High Throughput Apoptosis Assay using 3D Cultured Cells. Micromachines, 10(11), 733.
  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved from [Link]

  • Zhang, Y., et al. (2012). High-Throughput Screening System To Identify Small Molecules That Induce Internalization and Degradation of HER2. ACS Chemical Biology, 7(5), 848-857.
  • RTCQI. (n.d.). HTS Test Register – A Quality Monitoring Tool. Retrieved from [Link]

  • BPS Bioscience. (n.d.). TR-FRET Assay Kits Simplify and Accelerate Drug Discovery. Retrieved from [Link]

  • Ossiform Research Line. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. [Link]

  • Assay Genie. (n.d.). Caspase 3/7 Assay Kit (Fluorometric) (BA0020). Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Liu, Y., & Liao, J. (2012). Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination. Journal of Visualized Experiments, (65), e4430.
  • Pajares, M. A., et al. (2011). Novel Patient Cell-Based HTS Assay for Identification of Small Molecules for a Lysosomal Storage Disease. PLoS ONE, 6(12), e29504.
  • PubChem. (n.d.). 2,4-Dichlorobenzothiazole. Retrieved from [Link]

Sources

Application Notes & Protocols for the Quantification of 2,7-Dichloro-4-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2,7-Dichloro-4-methyl-1,3-benzothiazole is a halogenated heterocyclic compound with potential applications in pharmaceutical and materials science. As with any specialty chemical used in regulated industries, the development of robust and reliable analytical methods for its quantification is paramount. Accurate determination of purity, concentration in various matrices, and detection of related impurities are critical for quality control, process optimization, and safety assessment.

This document provides detailed application notes and protocols for the quantitative analysis of this compound. We present two primary analytical techniques: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and a Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmatory analysis and trace-level detection. The methodologies are designed to be self-validating, grounded in established analytical principles, and adaptable to specific laboratory instrumentation.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for analytical method development.

PropertyValueSource
Molecular FormulaC₈H₅Cl₂NS
Molecular Weight218.10 g/mol
AppearanceOff-white to yellow solid (predicted)Inferred from similar compounds
SolubilitySoluble in organic solvents such as acetonitrile, methanol, and dichloromethane; sparingly soluble in water.[1]
UV AbsorbanceExpected to have significant absorbance in the UV region, likely between 220-350 nm.Inferred from benzothiazole derivatives

Primary Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis, offering a balance of specificity, sensitivity, and speed for the quantification of active ingredients and impurities. A reverse-phase method is proposed, as it is well-suited for the analysis of moderately non-polar compounds like this compound.

Causality Behind Experimental Choices
  • Reverse-Phase C18 Column: The non-polar nature of the analyte makes it well-retained on a C18 stationary phase, allowing for good separation from more polar impurities.

  • Acetonitrile/Water Mobile Phase: This is a common and effective mobile phase for reverse-phase chromatography, offering good peak shape and resolution. The gradient elution allows for the separation of a wider range of potential impurities with varying polarities.

  • UV Detection: Benzothiazole derivatives are known to possess strong chromophores, making UV detection a sensitive and straightforward choice.[2][3] The selection of the detection wavelength should be at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity.

Experimental Protocol: HPLC-UV Quantification

Objective: To quantify this compound using a validated reverse-phase HPLC-UV method.

Materials:

  • HPLC system with a UV-Vis detector, autosampler, and column oven.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Formic acid (0.1%).

  • Reference standard of this compound (>99% purity).

  • Volumetric flasks, pipettes, and autosampler vials.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (initial composition).

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and dissolve it in methanol to achieve a theoretical concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 50% B1-10 min: 50% to 95% B10-12 min: 95% B12-12.1 min: 95% to 50% B12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength To be determined by scanning the UV spectrum of the analyte (expect ~254 nm or ~330 nm)
  • Analysis and Quantification:

    • Inject the working standards to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)

The following parameters should be assessed to validate the analytical method.[4]

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for the analyte should be well-resolved from any impurities or matrix components.
Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Preparation HPLC HPLC System (C18 Column, UV Detector) MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC DataAcq Data Acquisition (Chromatogram) HPLC->DataAcq CalCurve Calibration Curve Generation DataAcq->CalCurve Concentration Concentration Calculation DataAcq->Concentration CalCurve->Concentration

Caption: Workflow for the quantification of this compound by HPLC.

Confirmatory Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal analytical technique to HPLC, offering high sensitivity and structural confirmation through mass spectral data. This method is particularly useful for identifying and quantifying trace-level impurities and for confirmatory analysis in case of disputes or out-of-specification results.

Causality Behind Experimental Choices
  • Gas Chromatography: The predicted volatility of this compound makes it amenable to GC analysis.[5]

  • Mass Spectrometry: MS detection provides high selectivity and allows for the unambiguous identification of the analyte based on its mass-to-charge ratio and fragmentation pattern.

  • Splitless Injection: This injection mode is chosen to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits.

Experimental Protocol: GC-MS Quantification

Objective: To confirm the identity and quantify this compound using GC-MS.

Materials:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Helium (carrier gas).

  • Reference standard of this compound (>99% purity).

  • Solvent for extraction and dilution (e.g., dichloromethane, ethyl acetate).

  • Volumetric flasks, pipettes, and GC vials.

Procedure:

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

    • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with dichloromethane.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in dichloromethane to achieve a concentration within the calibration range.

    • Transfer the solution to a GC vial.

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm x 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Oven Program Initial temp: 80 °C (hold 2 min)Ramp: 15 °C/min to 300 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 400 m/z
Selected Ion Monitoring (SIM) To be determined from the mass spectrum of the analyte (e.g., molecular ion and major fragment ions)
  • Analysis and Quantification:

    • Inject the working standards to generate a calibration curve. For quantification, it is recommended to use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

    • Inject the sample solutions.

    • Identify the analyte by its retention time and mass spectrum.

    • Quantify the analyte by comparing the peak area of a characteristic ion to the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)

Similar validation parameters as for the HPLC method should be assessed.

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 95.0% - 105.0%
Precision (% RSD) ≤ 5.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The mass spectrum of the analyte in the sample should match that of the reference standard.
Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Identification & Quantification StandardPrep Standard Solution Preparation GCMS GC-MS System (DB-5ms Column, EI Source) StandardPrep->GCMS SamplePrep Sample Preparation SamplePrep->GCMS DataAcq Data Acquisition (Chromatogram & Mass Spectrum) GCMS->DataAcq Identity Identity Confirmation (Retention Time & Mass Spectrum) DataAcq->Identity Concentration Concentration Calculation (SIM) DataAcq->Concentration

Sources

Application Notes and Protocols for Cell-Based Assays Involving 2,7-Dichloro-4-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactive Potential of a Substituted Benzothiazole

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of pharmacological activities.[1][2] These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2][3] The specific substitutions on the benzothiazole ring system play a crucial role in modulating the biological and physicochemical properties of these molecules.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to investigate the biological activities of 2,7-Dichloro-4-methyl-1,3-benzothiazole .

While extensive data on this specific isomer is not yet publicly available, the known antiproliferative and anti-inflammatory properties of related dichlorinated benzothiazole derivatives suggest that this compound is a compelling candidate for cell-based screening campaigns.[4][6] These application notes and protocols are designed to provide a robust framework for the initial characterization of this compound's effects on cellular viability, proliferation, and inflammatory signaling pathways.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a test compound is fundamental to the design of reliable and reproducible cell-based assays. For this compound, the following should be considered:

PropertyValue/InformationSource/Considerations
Molecular Formula C₈H₅Cl₂NS-
Molecular Weight 218.10 g/mol [7]
LogP 3.91[7]
Solubility Limited aqueous solubility is expected.Benzothiazole derivatives often exhibit poor water solubility.[8] It is crucial to determine the optimal solvent for stock solutions (e.g., DMSO) and the final working concentration that avoids precipitation in cell culture media.
Stability Stable under recommended storage conditions.[7] Store in a cool, dry, and dark place. Avoid repeated freeze-thaw cycles of stock solutions.

Safety Precautions: While detailed toxicological data for this compound is not readily available, it is prudent to handle it with care in a laboratory setting.[7] Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.[9][10][11]

Experimental Workflow for Bioactivity Screening

The following diagram outlines a logical workflow for the initial cell-based characterization of this compound.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic & Functional Assays A Compound Preparation & Solubility Testing B Cell Line Selection A->B Informs C Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo) B->C Input D Determine IC50/EC50 C->D Data for E Anti-inflammatory Activity (e.g., LPS-stimulated macrophages) D->E Guides concentration selection F Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI staining) D->F Guides concentration selection G Cell Cycle Analysis (e.g., Propidium Iodide staining) D->G Guides concentration selection H Target-based Assays (e.g., Kinase activity, Western Blot) E->H Suggests potential targets F->H Suggests potential pathways G->H Suggests potential pathways

Caption: High-level workflow for characterizing this compound.

Protocol 1: Determination of Cellular Viability and Cytotoxicity

Objective: To determine the effect of this compound on the viability and proliferation of cultured mammalian cells and to establish a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Rationale: This is a critical first step to understand the compound's potency and to determine the appropriate concentration range for subsequent mechanistic studies. The MTT assay is a widely used, colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT-116 - colorectal carcinoma)[2]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of this compound.

    • Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 2: Evaluation of Anti-inflammatory Activity

Objective: To assess the potential of this compound to inhibit the production of pro-inflammatory cytokines in a cell-based model of inflammation.

Rationale: Given that some benzothiazole derivatives exhibit anti-inflammatory properties, this assay will investigate if the test compound can modulate inflammatory responses.[4][6] Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a standard in vitro model for studying inflammation. The production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key markers of the inflammatory response.

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Complete cell culture medium

  • ELISA kits for murine TNF-α and IL-6

  • 24-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well in 500 µL of complete medium.

    • Incubate for 24 hours to allow for adherence.

  • Compound Pre-treatment:

    • Prepare dilutions of this compound in complete medium at non-toxic concentrations (determined from Protocol 1).

    • Remove the medium from the cells and replace it with fresh medium containing the test compound.

    • Incubate for 1-2 hours.

  • Inflammatory Stimulation:

    • Add LPS to the wells to a final concentration of 100 ng/mL.

    • Include control wells: untreated cells, cells treated with LPS only, and cells treated with the compound only.

    • Incubate for 18-24 hours.

  • Cytokine Measurement:

    • After incubation, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control.

    • Plot the percentage inhibition against the compound concentration to evaluate the dose-dependent anti-inflammatory effect.

Potential Signaling Pathways for Investigation

Based on the known mechanisms of action of other bioactive benzothiazole derivatives, further investigation into the effects of this compound on key signaling pathways is warranted.

G cluster_0 Potential Upstream Events cluster_1 Key Signaling Cascades cluster_2 Downstream Cellular Responses A This compound B Growth Factor Receptors A->B Inhibition? C Toll-like Receptors (e.g., TLR4) A->C Inhibition? D PI3K/Akt Pathway B->D E MAPK/ERK Pathway B->E F NF-κB Pathway C->F G Cell Proliferation & Survival D->G I Apoptosis D->I Modulation E->G E->I Modulation H Inflammatory Cytokine Production F->H

Caption: Plausible signaling pathways modulated by bioactive benzothiazoles.

Techniques such as Western blotting can be employed to assess the phosphorylation status and total protein levels of key components of these pathways (e.g., Akt, ERK, IκBα) in cells treated with this compound.

Conclusion and Future Directions

The protocols outlined in this document provide a foundational framework for the initial cell-based characterization of this compound. By systematically evaluating its effects on cell viability, proliferation, and inflammatory responses, researchers can gain valuable insights into its potential as a novel therapeutic agent. Positive results from these initial screens would warrant further investigation into its mechanism of action, including target identification and validation, and evaluation in more complex in vitro and in vivo models. The versatility of the benzothiazole scaffold suggests that this compound could hold significant therapeutic promise, and rigorous cell-based testing is the first step toward unlocking that potential.

References

  • Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. European Journal of Medicinal Chemistry, 90, 889-921. Available from: [Link]

  • Royal Society of Chemistry. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(45), 31699-31722. Available from: [Link]

  • Spector, D. L., et al. (2003). Approaches To Studying Cellular Signaling: A Primer For Morphologists. The Anatomical Record Part A: Discoveries in Molecular, Cellular, and Evolutionary Biology, 275A(2), 1058-1071. Available from: [Link]

  • Lehtiö, L., et al. (2019).[1][4][12]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 62(17), 8039-8051. Available from: [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1365911. Available from: [Link]

  • National Center for Biotechnology Information. Assay Guidance Manual. Available from: [Link]

  • MOLBASE. 2,7-dichloro-4-methyl-benzothiazole|126920-73-8. Available from: [Link]

  • Frontiers. Techniques for Studying Decoding of Single Cell Dynamics. Available from: [Link]

  • ResearchGate. (PDF) Techniques for Measuring Cellular Signal Transduction. Available from: [Link]

  • National Institutes of Health. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. Available from: [Link]

  • Charnwood Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. Available from: [Link]

  • National Institutes of Health. Experimental and engineering approaches to intracellular communication. Available from: [Link]

  • PubMed. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. Available from: [Link]

  • Dispendix. Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery. Available from: [Link]

  • Wikipedia. Benzothiazole. Available from: [Link]

  • A&A Fratelli Parodi Spa. Safety Data Sheet. Available from: [Link]

  • National Institutes of Health. Benzothiazole derivatives as anticancer agents. Available from: [Link]

  • Cole-Parmer. The Steps of Assay Development and Screening in Early Drug Discovery. Available from: [Link]

  • Synerzine. SAFETY DATA SHEET Benzothiazole. Available from: [Link]

  • ResearchGate. Synthesis, characterization, and anti-plasmodial activity of 2,6-substituted benzothiazole derivatives. Available from: [Link]

  • MDPI. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Available from: [Link]

Sources

Application Notes and Protocols for the Experimental Evaluation of 2,7-Dichloro-4-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Benzothiazole Derivative

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document provides a comprehensive experimental framework for the investigation of a specific novel derivative, 2,7-Dichloro-4-methyl-1,3-benzothiazole . The protocols outlined herein are designed to systematically evaluate its potential as a therapeutic agent, with a primary focus on oncology. As a senior application scientist, the following guide is structured not as a rigid set of instructions, but as a dynamic, logic-driven pathway for discovery, emphasizing the rationale behind each experimental choice to ensure scientific integrity and generate robust, translatable data.

Section 1: Rationale and Strategic Overview

The core hypothesis for this experimental design is that the unique substitution pattern of 2,7-dichloro and 4-methyl groups on the benzothiazole ring may confer potent and selective biological activity. The strategic approach is a multi-tiered screening and validation process, commencing with broad-spectrum in vitro cytotoxicity assays and progressively narrowing down to specific mechanistic studies and preliminary in vivo model considerations. This tiered approach is crucial for efficient resource allocation and for building a comprehensive biological profile of the compound.[5]

Experimental Workflow Overview

The proposed experimental workflow is designed to be a self-validating system, where findings from earlier stages inform the design and execution of subsequent, more complex assays.

G cluster_0 Phase 1: Initial Screening & Characterization cluster_1 Phase 2: Mechanism of Action (MoA) Elucidation cluster_2 Phase 3: In-Depth Mechanistic & Preclinical Validation A Compound QC & Physicochemical Profiling B In Vitro Cytotoxicity Screening (NCI-60 Panel or similar) A->B C Selectivity Assessment (Cancer vs. Normal Cell Lines) B->C D Cell Cycle Analysis C->D Prioritize potent & selective hits E Apoptosis Assays D->E F Target Identification (Initial) - Kinase Profiling - Pathway Analysis E->F G Western Blot Analysis of Key Pathways (e.g., AKT, ERK) F->G Validate identified targets H In Vivo Xenograft Model Studies G->H I ADMET Prediction H->I

Caption: A multi-phase experimental workflow for the evaluation of this compound.

Section 2: Phase 1 - Foundational Screening and Profiling

The initial phase is designed to establish the fundamental activity profile of this compound.

Protocol 2.1: Compound Quality Control and Physicochemical Characterization

Rationale: The purity and solubility of the test compound are critical for data reproducibility.[6] Understanding its physicochemical properties will inform formulation for subsequent assays.

Methodology:

  • Purity Assessment:

    • Perform High-Performance Liquid Chromatography (HPLC) to determine purity. The compound should be >95% pure.

    • Confirm identity using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Determination:

    • Assess solubility in common solvents such as DMSO.[6]

    • Determine aqueous solubility in phosphate-buffered saline (PBS) at various pH values (e.g., 5.4, 6.8, 7.4) to mimic physiological conditions.

  • Lipophilicity:

    • Calculate the LogP value to predict membrane permeability.

Protocol 2.2: In Vitro Cytotoxicity Screening

Rationale: A broad-spectrum screen against a panel of human cancer cell lines is the first step in identifying potential anticancer activity.[7][8] The NCI-60 panel or a similar diverse set of cell lines is recommended.

Methodology:

  • Cell Line Panel: Select a diverse panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia, melanoma).[1][9]

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.[6] Treat cells for 48-72 hours.[11]

  • Viability Assay: Use a colorimetric assay such as MTT or a fluorometric assay like resazurin to determine cell viability.[12]

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

Data Presentation:

Cell LineTumor TypeGI50 (µM) - Hypothetical Data
MCF-7Breast1.2
MDA-MB-231Breast2.5
A549Lung0.8
HCT116Colon1.5
HL-60Leukemia0.5
SK-MEL-28Melanoma3.0
Protocol 2.3: Selectivity Assessment

Rationale: An ideal anticancer agent should exhibit selective toxicity towards cancer cells while sparing normal cells.[10]

Methodology:

  • Cell Lines: Use non-cancerous cell lines (e.g., human fibroblasts, peripheral blood mononuclear cells) as controls.

  • Procedure: Follow the same cytotoxicity protocol as described in 2.2.

  • Selectivity Index (SI) Calculation: SI = GI50 (normal cells) / GI50 (cancer cells). A higher SI value indicates greater selectivity.

Section 3: Phase 2 - Unraveling the Mechanism of Action

Once potent and selective activity is confirmed, the next phase focuses on how this compound exerts its effects.

Protocol 3.1: Cell Cycle Analysis

Rationale: Many anticancer drugs induce cell death by causing cell cycle arrest at specific checkpoints.

Methodology:

  • Cell Treatment: Treat a sensitive cancer cell line (e.g., A549) with the compound at its GI50 and 2x GI50 concentrations for 24 hours.

  • Cell Staining: Harvest and fix the cells in 70% ethanol. Stain the DNA with propidium iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).

G cluster_0 Cell Cycle Progression cluster_1 Potential Arrest Points G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Arrest_G1 G1 Arrest Arrest_G2M G2/M Arrest Compound 2,7-Dichloro-4-methyl- 1,3-benzothiazole Compound->Arrest_G1 Induces Compound->Arrest_G2M Induces

Caption: Potential cell cycle arrest points induced by the test compound.

Protocol 3.2: Apoptosis Assays

Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis).

Methodology:

  • Annexin V/PI Staining: Treat cells as in 3.1. Stain with Annexin V-FITC and PI and analyze by flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assay: Use a luminogenic or fluorogenic substrate for caspases 3 and 7 to quantify their activity, which is a hallmark of apoptosis.

Section 4: Phase 3 - In-Depth Mechanistic Validation and Preclinical Considerations

This final phase aims to identify specific molecular targets and pathways affected by the compound.

Protocol 4.1: Western Blot Analysis of Key Signaling Pathways

Rationale: Benzothiazole derivatives have been reported to modulate key cancer-related signaling pathways such as AKT and ERK.[9][13]

Methodology:

  • Protein Extraction: Treat a sensitive cell line with the compound at various time points and concentrations. Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Probing: Probe the membrane with primary antibodies against key proteins in relevant pathways (e.g., p-AKT, total AKT, p-ERK, total ERK, and markers of apoptosis like cleaved PARP and Bcl-2 family proteins).

  • Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify band intensities to determine changes in protein expression and phosphorylation status.

Protocol 4.2: Preliminary In Vivo Efficacy Studies

Rationale: To assess the antitumor activity of the compound in a living organism.

Methodology (Conceptual):

  • Model Selection: Utilize a subcutaneous xenograft model where a sensitive human cancer cell line is implanted into immunodeficient mice.

  • Dosing and Administration: Based on in vitro potency and preliminary toxicity data, determine an appropriate dose and route of administration (e.g., intraperitoneal, oral).

  • Treatment and Monitoring: Once tumors are established, treat the mice with the compound or vehicle control. Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise the tumors and perform histological and immunohistochemical analysis to confirm the in vitro findings.

Protocol 4.3: ADMET Prediction

Rationale: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for drug development.

Methodology:

  • In Silico Prediction: Use computational tools (e.g., SwissADME, admetSAR) to predict key ADMET parameters.[9]

  • In Vitro Assays (as needed): Based on the intended therapeutic application, consider assays for metabolic stability (microsomal stability assay) and potential for drug-drug interactions (CYP450 inhibition assay).

Section 5: Conclusion and Future Directions

This comprehensive experimental design provides a robust framework for the systematic evaluation of this compound as a potential therapeutic agent. The phased approach ensures that resources are utilized efficiently, and the inclusion of self-validating checkpoints enhances the scientific rigor of the investigation. Positive outcomes from this series of studies would warrant further preclinical development, including more extensive in vivo efficacy and toxicology studies. The versatility of the benzothiazole scaffold suggests that while the primary focus is on oncology, promising results may also justify exploration into other therapeutic areas.[14][15]

References

  • RSC Publishing. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs.
  • PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents.
  • Taylor & Francis. (n.d.). Full article: Benzothiazole derivatives as anticancer agents.
  • PubMed Central. (2024, March 18). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
  • ijppr.human.com. (2023, September 2). Synthesis and various biological activities of benzothiazole derivative: A review.
  • KCAS Bio. (2025, July 28). Model Selection and Experimental Design for Screening Experiments.
  • PubMed Central. (2020, April 9). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
  • Wiley Online Library. (2019, February 28). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues.
  • ijarsct.co.in. (n.d.). Novel Drug Design.
  • Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph.
  • ResearchGate. (2025, August 6). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.
  • Frontiers. (2024, March 17). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells.
  • PubMed Central. (n.d.). Experimental Design for Multi-drug Combination Studies Using Signaling Networks.
  • MDPI. (2022, July 28). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
  • ResearchGate. (2025, August 5). Synthesis of benzothiazole derivatives and their biological evaluation as anticancer agents | Request PDF.
  • ResearchGate. (2025, August 10). (PDF) Application of experimental design methodology (DOE) in development and optimization of drug release method.
  • Semantic Scholar. (2023, May 30). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives.
  • SPC for Excel. (n.d.). Design of Experiments in Pharmaceutical Development.
  • SciELO. (2021). Biological evaluation of benzothiazoles obtained by microwave-green synthesis.
  • YouTube. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview.
  • PubMed. (n.d.). Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][2][9][14]thiadiazole Scaffolds. Retrieved from

  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • PubMed Central. (2025, October 15). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,7-Dichloro-4-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,7-Dichloro-4-methyl-1,3-benzothiazole (CAS No. 126920-73-8). This document is intended for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering challenges in achieving high purity. As a substituted benzothiazole, this molecule presents unique purification hurdles due to potential isomeric impurities, persistent color, and the presence of closely-related reaction byproducts.

This guide provides in-depth troubleshooting protocols and answers to frequently asked questions, grounded in established principles of purification chemistry and experience with related heterocyclic compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses the most common problems encountered during the purification of this compound. Each issue is analyzed by its potential causes, followed by detailed, actionable solutions.

Issue 1: Low Purity (<98%) After Initial Isolation

Low purity is often due to residual starting materials, side-products, or isomeric impurities that co-precipitate with the desired product. A multi-step purification strategy is often necessary.

Potential Causes & Diagnostic Checks:
  • Residual Starting Materials: The synthesis of benzothiazoles often involves the condensation of a 2-aminothiophenol derivative with a carbonyl compound or acyl chloride.[1][2] Incomplete reaction can leave these starting materials in your crude product.

    • Check: Use Thin Layer Chromatography (TLC) against pure starting material standards. An elongated spot or multiple spots close to the baseline may indicate polar starting materials.

  • Isomeric Impurities: Depending on the synthetic route, isomers such as 2,5-dichloro-4-methyl-1,3-benzothiazole or regioisomers from incomplete cyclization may be present. These isomers often have very similar polarities, making them difficult to separate.

    • Check: High-Resolution Mass Spectrometry (HRMS) can confirm the presence of compounds with the same mass. ¹H NMR may show extra peaks in the aromatic region or additional methyl singlets.

  • Oxidative Byproducts: The 2-aminothiophenol precursor is susceptible to oxidation, which can form disulfide-linked dimers. These are typically less soluble and can be carried through the workup.

    • Check: The presence of a broad, poorly defined peak at a higher molecular weight in the mass spectrum can be indicative of dimeric species.

Solutions & Methodologies:

A sequential purification approach, starting with a bulk method like recrystallization and followed by a high-resolution technique like chromatography, is most effective.

Recrystallization is a powerful technique for removing impurities with different solubility profiles from the target compound. For halogenated benzothiazoles, a binary solvent system is often required to achieve the necessary solubility differential.[3]

Step-by-Step Protocol:

  • Solvent Screening (Crucial Step): Test the solubility of your crude product (20-30 mg) in a range of solvents at room temperature and upon heating.[3] A good single solvent will dissolve the compound when hot but not when cold. For a binary system, find a "soluble" solvent and an "anti-solvent" in which the compound is poorly soluble.

  • Dissolution: Dissolve the crude solid in the minimum amount of a hot "soluble" solvent (e.g., isopropanol, acetone).

  • Decolorization (If Necessary): If the solution is colored, add a small amount (1-2% w/w) of activated charcoal and boil for 5-10 minutes. Perform a hot filtration through a pad of celite to remove the charcoal.[3]

  • Crystallization: To the hot filtrate, add the "anti-solvent" (e.g., water, hexanes) dropwise until persistent cloudiness is observed. Add a few more drops of the hot soluble solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation: Let the solution cool to room temperature undisturbed, then cool further in an ice bath for at least 30 minutes to maximize crystal yield.[3] Collect the crystals by vacuum filtration and wash with a small amount of ice-cold anti-solvent.

  • Purity Check: Analyze the purity of the crystals. If still impure, a second recrystallization using a different solvent system is recommended.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent System (Soluble : Anti-Solvent)Polarity Index (Combined)Rationale & Expected Impurities Removed
Isopropanol : WaterHighEffective for removing non-polar byproducts and some starting materials.
Toluene : HexanesLowGood for separating the target compound from more polar impurities like oxidized species or residual salts.
Dichloromethane : HexanesMedium-LowOffers sharp crystallization but requires careful control due to the high volatility of dichloromethane.
Ethyl Acetate : HeptaneMediumA versatile system that can remove a broad range of impurities. Good for a second-pass recrystallization.

If recrystallization fails to remove closely-related impurities like isomers, column chromatography is the method of choice.[4]

Step-by-Step Protocol:

  • TLC Method Development: First, develop a TLC method that shows good separation between your product spot and the impurities. A mobile phase of Hexanes:Ethyl Acetate or Toluene:Ethyl Acetate is a good starting point. Aim for an Rf value of 0.25-0.35 for the product.

  • Column Packing: Dry pack the column with silica gel (230-400 mesh) and then flush with the mobile phase. Alternatively, a slurry packing method can be used.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Run the column using the optimized mobile phase. An isocratic elution (constant solvent mixture) is preferred for separating close-running spots. If impurities are far apart, a gradient elution can be used to speed up the process.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Diagram 1: General Purification Workflow This diagram illustrates the decision-making process for purifying the target compound.

G cluster_0 Purification Strategy for this compound Crude Crude Product (Post-Workup) Recrystallization Bulk Purification: Recrystallization Crude->Recrystallization Dissolve in hot solvent Cool to crystallize Purity_Check1 Purity Analysis (TLC, NMR, GC-MS) Recrystallization->Purity_Check1 Isolate crystals Chromatography High-Resolution Purification: Silica Gel Chromatography Purity_Check1->Chromatography Purity < 99% or Isomers Present Pure_Product Pure Product (Storage at RT, protected from light) Purity_Check1->Pure_Product Purity ≥ 99% Purity_Check2 Final Purity Analysis (>99%) Chromatography->Purity_Check2 Combine pure fractions Purity_Check2->Recrystallization Still Impure (Re-evaluate solvent system) Purity_Check2->Pure_Product Purity ≥ 99%

Caption: A general workflow for the purification of this compound.

Issue 2: Product is Colored (Yellow, Brown, or Tan)

A pure benzothiazole derivative should be an off-white or pale yellow solid.[5] Significant color indicates the presence of chromophoric impurities.

Potential Causes:
  • Oxidized Species: Trace metals or exposure to air during the reaction or workup can catalyze the formation of highly conjugated, colored byproducts.

  • Polymeric Material: Side reactions can sometimes lead to the formation of oligomers or polymers, which are often intensely colored.

  • Residual Thiophenol-type Compounds: Some starting materials or intermediates can be colored and may persist in the final product.

Solutions:
  • Activated Charcoal Treatment: As described in the recrystallization protocol above, adding activated charcoal to the hot solution can effectively adsorb many colored impurities.[3] Use sparingly, as it can also adsorb the desired product and reduce yield.

  • Filtration through Silica/Alumina Plug: If the color persists after recrystallization, dissolve the product in a non-polar solvent like dichloromethane or toluene and pass it through a short plug of silica gel or activated alumina. The polar, colored impurities will be retained on the stationary phase while the less polar product elutes.

  • Potassium Permanganate Wash (Aqueous Workup): During the initial workup, a dilute solution of potassium permanganate can be used to oxidize and remove colored impurities. This should be done carefully, as harsh conditions could potentially oxidize the benzothiazole ring.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of this compound?

A combination of methods is recommended for a comprehensive purity assessment.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for assessing the purity of volatile compounds and identifying impurities by their mass fragmentation patterns. A non-polar capillary column (e.g., DB-5) is typically suitable.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides high-resolution separation and accurate quantification. A C18 reverse-phase column with a mobile phase such as acetonitrile/water or methanol/water is a good starting point.

  • Nuclear Magnetic Resonance (¹H NMR): The "gold standard" for structural confirmation. High purity is indicated by sharp signals with correct integrations and the absence of extraneous peaks.

  • Elemental Analysis: Provides the percentage composition of C, H, N, S, and Cl, which should match the theoretical values for a pure sample.

Q2: My compound decomposes during column chromatography on silica gel. What should I do?

The benzothiazole ring system can be sensitive to highly acidic conditions. Standard silica gel is acidic and can sometimes cause degradation of sensitive compounds.

  • Use Deactivated Silica: Treat the silica gel with a base like triethylamine (typically 1% in the eluent) to neutralize the acidic sites.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil. Alternatively, reverse-phase (C18) chromatography can be used for moderately polar compounds.

Q3: What are the optimal storage conditions for this compound?

The compound should be stored as a solid in a tightly sealed container at room temperature, protected from light and moisture to prevent degradation.[7] Long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for analytical standards.

Q4: I have low yield after recrystallization. How can I improve it?

Low recovery is a common issue in recrystallization.

  • Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Excess solvent will keep more of your product dissolved when cooled.

  • Slow Cooling: Allow the solution to cool to room temperature slowly and without disturbance. This promotes the formation of larger, purer crystals. Rapid crashing out of solution can trap impurities.

  • Sufficient Cooling Time: Ensure the flask is cooled in an ice bath for an adequate amount of time (30-60 minutes) to maximize precipitation.

  • Recover a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (the remaining solution) by about half and cool it again to obtain a second, though likely less pure, crop of crystals.[3]

Diagram 2: Troubleshooting Decision Tree This diagram helps diagnose purification issues based on analytical data.

G cluster_1 Troubleshooting Purification of this compound Start Analyze Crude Product (NMR, GC-MS, TLC) Purity_Issue Is Purity < 98%? Start->Purity_Issue Color_Issue Is Product Colored? Purity_Issue->Color_Issue No NMR_Impurity NMR shows extra aromatic/methyl peaks? Purity_Issue->NMR_Impurity Yes Use_Charcoal Action: Use Activated Charcoal during recrystallization. Color_Issue->Use_Charcoal Yes Success Pure Product Obtained Color_Issue->Success No MS_Impurity MS shows unexpected M+ peaks? NMR_Impurity->MS_Impurity Yes Use_Recrystallization Action: Use Recrystallization (focus on solvent choice). NMR_Impurity->Use_Recrystallization No (likely non-isomeric) Isomer_Suspect Probable Isomeric Impurity MS_Impurity->Isomer_Suspect Yes, same mass SM_Suspect Probable Residual Starting Material MS_Impurity->SM_Suspect No, different mass Use_Chromatography Action: Use Column Chromatography for high-resolution separation. Isomer_Suspect->Use_Chromatography SM_Suspect->Use_Recrystallization Use_Chromatography->Success Use_Recrystallization->Success Use_Charcoal->Success

Caption: A decision tree for troubleshooting common purification problems.

References
  • MDPI. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Available at: [Link]

  • Google Patents. (1991). EP0446913A1 - Process for the preparation of chlorothiazole derivatives.
  • ResearchGate. Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Available at: [Link]

  • PMC - NIH. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]

  • MOLBASE Encyclopedia. 2,7-dichloro-4-methyl-benzothiazole|126920-73-8. Available at: [Link]

  • CrystEngComm (RSC Publishing). (2023). Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties. Available at: [Link]

  • ResearchGate. Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation. Available at: [Link]

  • Google Patents. (2013). CN103073522A - Synthesis method of 2,2' -biazoyl-di (3-ethyl-benzothiazole-6-sulfonic acid) diammonium salt.
  • ResearchGate. (2014). ChemInform Abstract: Recent Advances in the Synthesis of 2-Substituted Benzothiazoles: A Review. Available at: [Link]

  • Ministry of the Environment, Government of Japan. III Analytical Methods. Available at: [Link]

  • PubMed. (2014). A pressurised hot water extraction and liquid chromatography-high resolution mass spectrometry method to determine polar benzotriazole, benzothiazole and benzenesulfonamide derivates in sewage sludge. Available at: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available at: [Link]

  • ResearchGate. (2025). Reductive Sulfur Extrusion Reaction of 2,1,3-Benzothiadiazole Compounds: A New Methodology Using NaBH4/CoCl2×6H2O(cat) as the Reducing System. Available at: [Link]

  • PubMed. (2000). Determination of the 2-bromomethyl-2-(2,4-dichlorophenyl)-1, 3-dioxolan-4-yl)methyl benzoate diastereoisomers by supercritical fluid chromatography. Available at: [Link]

  • PubChem. 4,7-Dichloro-2,1,3-benzothiadiazole-5-carbonitrile. Available at: [Link]

  • Organic Syntheses Procedure. Benzothiazole, 2-amino-6-methyl. Available at: [Link]

  • MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Available at: [Link]

  • Organic Chemistry Research. (2021). A green one-pot and solvent-free synthesis of benzothiazoles using Gum Arabic/Zr(IV) as a natural based catalyst. Available at: [Link]

  • ResearchGate. (2016). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. Available at: [Link]

  • Diva-Portal.org. (2021). Ortho-directed substitution of 2,1,3-benzothiadiazole derivatives. Available at: [Link]

  • ResearchGate. (2008). Identification, separation by spiral high-speed counter-current chromatography, and quantification of 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one, an impurity in the thioindigoid color additive D&C Red No. 30 and its lakes. Available at: [Link]

  • PubMed. (2004). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. Available at: [Link]

  • Semantic Scholar. Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Available at: [Link]

  • ACS Publications. (2026). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Available at: [Link]

  • PubChem. 4,7-Dichloro-1,2-benzothiazole. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2,7-Dichloro-4-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,7-Dichloro-4-methyl-1,3-benzothiazole. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework of understanding built on established chemical principles and field-tested insights. This guide will help you navigate the intricacies of this multi-step synthesis, anticipate potential challenges, and troubleshoot common issues, particularly concerning side-product formation.

I. Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most logical and cost-effective synthetic route commences with the commercially available starting material, 2,6-dichlorotoluene. The overall transformation can be conceptualized through the following key stages:

  • Electrophilic Nitration: Introduction of a nitro group onto the 2,6-dichlorotoluene backbone.

  • Reduction of the Nitro Group: Conversion of the nitro intermediate to the corresponding aniline derivative.

  • Formation of the Thio-functionality: Introduction of a sulfur-containing group ortho to the amino group.

  • Cyclization: Formation of the benzothiazole ring system.

Each of these stages presents unique challenges and potential for the formation of unwanted side-products. This guide will dissect each step, offering insights into the underlying chemistry and providing practical solutions to common problems.

Experimental Workflow for this compound Synthesis

A 2,6-Dichlorotoluene B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 2,6-Dichloro-3-nitrotoluene B->C D Reduction (e.g., SnCl₂, HCl) C->D Step 2 E 2-Amino-3,6-dichlorotoluene D->E F Diazotization & Sulfhydration (NaNO₂, HCl, then NaSH) E->F Step 3 G 2-Amino-3,6-dichloro-4-methylthiophenol F->G H Cyclization (e.g., Formic Acid) G->H Step 4 I This compound H->I

Caption: A generalized workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Step 1: Nitration of 2,6-Dichlorotoluene

Q1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 3-nitro product?

A1: The nitration of 2,6-dichlorotoluene is a classic example of electrophilic aromatic substitution where the directing effects of the substituents play a crucial role. The two chlorine atoms are ortho, para-directing but deactivating, while the methyl group is ortho, para-directing and activating. The interplay of these effects, along with steric hindrance, dictates the position of nitration.

  • Causality: The formation of multiple isomers, such as 2,6-dichloro-4-nitrotoluene, arises from the competing directing effects of the chloro and methyl groups. While the 3-position is sterically hindered, it is electronically activated by the methyl group and one of the chlorine atoms. The 4-position is also activated and less sterically hindered, making it a common position for substitution.

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to enhance selectivity. Higher temperatures often lead to the formation of more of the thermodynamically favored, but undesired, isomers.

    • Nitrating Agent: The choice and concentration of the nitrating agent are critical. A standard mixture of concentrated nitric acid and sulfuric acid is commonly used. Varying the ratio of these acids can influence the concentration of the nitronium ion (NO₂⁺) and thus the reaction's selectivity.

    • Order of Addition: Slowly add the nitrating agent to the solution of 2,6-dichlorotoluene. This helps to maintain a low concentration of the electrophile and can improve selectivity.

Q2: I am observing significant oxidation and by-product formation during nitration. What are the likely causes and solutions?

A2: Over-oxidation and the formation of colored by-products are common issues in nitration reactions, often stemming from overly harsh reaction conditions.

  • Causality: The strong oxidizing nature of the nitrating mixture can lead to the oxidation of the methyl group or the aromatic ring itself, especially at elevated temperatures. This can result in the formation of benzoic acid derivatives and other complex, often colored, impurities.

  • Troubleshooting Protocol:

    • Strict Temperature Adherence: As mentioned, maintaining a low and consistent temperature is paramount.

    • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.

    • Purity of Starting Materials: Ensure that the 2,6-dichlorotoluene and the acids used are of high purity, as impurities can catalyze side reactions.

Step 2: Reduction of 2,6-Dichloro-3-nitrotoluene

Q3: My reduction of the nitro group is incomplete, or I am seeing the formation of multiple products. How can I achieve a clean conversion to 2-Amino-3,6-dichlorotoluene?

A3: The reduction of a nitro group to an amine is a fundamental transformation, but the presence of other reducible functional groups (in this case, the chloro groups) and the potential for intermediate species to react further can complicate the process.

  • Causality: Incomplete reduction can occur if the reducing agent is not sufficiently reactive or is used in stoichiometric insufficiency. The formation of side-products can arise from the partial reduction of the nitro group to nitroso or hydroxylamine intermediates, which can then undergo condensation or other reactions. While less likely under standard conditions, reductive dehalogenation is a potential side reaction.

  • Troubleshooting Protocol:

    • Choice of Reducing Agent: Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a reliable and selective method for this transformation. Other methods, such as catalytic hydrogenation (e.g., with Pd/C), can also be effective but may require careful optimization to avoid dehalogenation.

    • Stoichiometry: Ensure that a sufficient excess of the reducing agent is used to drive the reaction to completion.

    • pH Control: The pH of the reaction mixture is critical, especially when using metal-based reducing agents. Maintaining acidic conditions is generally necessary for the reaction to proceed efficiently.

Step 3 & 4: Benzothiazole Ring Formation

Q4: I am experiencing low yields and the formation of a complex mixture of by-products during the cyclization to form the benzothiazole ring. What are the critical parameters to control?

A4: The formation of the benzothiazole ring from an ortho-aminothiophenol derivative is a cyclization reaction that is sensitive to reaction conditions. Side-products can arise from intermolecular reactions, oxidation of the thiophenol, or incomplete cyclization.

  • Causality: The formation of disulfide-linked dimers or polymers can occur if the aminothiophenol intermediate is exposed to oxidizing conditions. Incomplete cyclization can leave unreacted starting materials or open-chain intermediates in the reaction mixture. The choice of the carbon source for the C2 position of the thiazole ring (e.g., formic acid, formamide) and the reaction temperature are crucial.

  • Troubleshooting Protocol:

    • Inert Atmosphere: The synthesis of the aminothiophenol and its subsequent cyclization should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.

    • Cyclization Reagent and Conditions: The reaction of the aminothiophenol with formic acid is a common method to form the unsubstituted benzothiazole at the 2-position. Heating the mixture is typically required to drive the cyclization to completion. The temperature and reaction time should be carefully optimized.

    • One-Pot Procedures: Consider a one-pot procedure where the aminothiophenol is generated in situ and immediately cyclized. This can minimize the handling of the potentially unstable aminothiophenol intermediate.

III. Side-Product Analysis and Characterization

A critical aspect of troubleshooting is the ability to identify the impurities in your reaction mixture. The following table summarizes the likely side-products and their key analytical signatures.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Potential Origin Key Analytical Signatures (Predicted)
This compound (Target) C₈H₅Cl₂NS218.09-¹H NMR: Aromatic protons in the range of 7.0-8.0 ppm, a methyl singlet around 2.5 ppm. MS (EI): M⁺ at m/z 217/219/221 (isotopic pattern for 2 Cl).
2,6-Dichloro-4-nitrotolueneC₇H₅Cl₂NO₂206.03Isomeric impurity from nitration¹H NMR: Aromatic protons shifted downfield compared to the starting material, methyl singlet. MS (EI): M⁺ at m/z 205/207/209.
2-Amino-3,6-dichlorotolueneC₇H₇Cl₂N176.05Incomplete reaction or side reaction from reduction¹H NMR: Appearance of a broad singlet for the -NH₂ protons, upfield shift of aromatic protons compared to the nitro precursor. MS (EI): M⁺ at m/z 175/177/179.
Bis(2-amino-3,6-dichloro-4-methylphenyl) disulfideC₁₄H₁₂Cl₄N₂S₂428.11Oxidation of the aminothiophenol intermediate¹H NMR: Complex aromatic region, presence of -NH₂ protons. MS (ESI+): [M+H]⁺ at m/z 429/431/433/435.
N-(3,6-Dichloro-2-mercapto-4-methylphenyl)formamideC₈H₇Cl₂NOS252.12Incomplete cyclization¹H NMR: Presence of a formyl proton signal (~8 ppm) and an amide N-H proton. MS (ESI+): [M+H]⁺ at m/z 252/254/256.

IV. Analytical Methodologies

Protocol 1: High-Performance Liquid Chromatography (HPLC) for In-Process Monitoring

  • Objective: To monitor the progress of the reaction and quantify the formation of the desired product and major side-products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically effective.

    • Start with a higher aqueous composition (e.g., 70% water) and ramp up to a higher organic composition (e.g., 95% acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting materials and products have significant absorbance (e.g., 254 nm or 280 nm).

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

  • Objective: To identify and characterize volatile and semi-volatile impurities.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to elute all components.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) and inject.

V. Confirmatory Analysis of Final Product

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Provides information on the proton environment. The spectrum of the final product should show distinct signals for the aromatic protons and the methyl group. The integration of these signals should correspond to the expected number of protons.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The number of signals should match the number of unique carbon atoms in the structure.

Mass Spectrometry (MS)

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the product and its fragments. The isotopic pattern for two chlorine atoms is a key diagnostic feature.

VI. References

  • General Benzothiazole Synthesis Reviews:

    • Recent Advances in the Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]

    • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]

  • Nitration of Aromatic Compounds:

    • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. (A comprehensive textbook on organic chemistry).

  • Reduction of Nitro Compounds:

    • Comprehensive Organic Transformations: A Guide to Functional Group Preparations. John Wiley & Sons. (A key reference for functional group interconversions).

  • Analytical Techniques:

    • Introduction to Spectroscopy. Cengage Learning. (A standard textbook on spectroscopic methods).

    • Practical HPLC Method Development. John Wiley & Sons. (A guide to developing HPLC methods).

Technical Support Center: Degradation Pathways of 2,7-Dichloro-4-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,7-Dichloro-4-methyl-1,3-benzothiazole. Benzothiazoles are a class of heterocyclic aromatic compounds with wide industrial and pharmaceutical applications.[1][2] Their environmental prevalence and potential for transformation necessitate a thorough understanding of their degradation kinetics and pathways.[3] While specific degradation data for this compound is limited in publicly available literature, this guide provides insights based on the established degradation mechanisms of structurally related benzothiazole derivatives. We will address common experimental challenges and provide troubleshooting strategies to support your research.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that you may encounter during your experimental work.

Section 1: Understanding Potential Degradation Pathways

FAQ 1: What are the likely initial steps in the degradation of this compound?

Based on studies of other benzothiazoles, the initial degradation of this compound is likely to proceed through one or more of the following pathways:

  • Hydroxylation: The aromatic ring is susceptible to electrophilic attack by hydroxyl radicals, which are common in advanced oxidation processes (AOPs) and can also be generated during photolysis.[4] This would lead to the formation of various hydroxylated intermediates.

  • Oxidation of the Methyl Group: The 4-methyl group can be oxidized to a hydroxymethyl group, then to an aldehyde, and finally to a carboxylic acid.

  • Cleavage of the Thiazole Ring: While the benzothiazole core is relatively stable, aggressive oxidative conditions can lead to the cleavage of the thiazole ring.[5]

  • Dechlorination: Under certain reductive conditions, one or both chlorine atoms may be removed.

The predominant pathway will depend on the specific experimental conditions (e.g., UV irradiation, microbial action, chemical oxidants).

Diagram: Postulated Initial Degradation Pathways

A This compound B Hydroxylated Intermediates A->B Hydroxylation C Oxidized Methyl Group Intermediates (e.g., Carboxylic Acid) A->C Oxidation D Thiazole Ring Cleavage Products A->D Oxidative Cleavage E Dechlorinated Products A->E Reductive Dechlorination

Caption: A logical workflow for troubleshooting slow degradation rates.

Section 3: Toxicity of Degradation Products

FAQ 4: Should I be concerned about the toxicity of the degradation products?

Expert Insight: Yes. It is crucial to assess the toxicity of degradation products as they can sometimes be more toxic than the parent compound. For example, studies on the biocide 2-(thiocyanomethylthio)benzothiazole (TCMTB) have shown that while it is orders of magnitude more toxic than its degradation products, some of the breakdown products still exhibit significant aquatic toxicity. [6][7] Recommended Actions:

  • Toxicity Assays: Conduct ecotoxicological assays on the reaction mixture at different time points. Common assays include those using Daphnia magna (for acute aquatic toxicity) or Vibrio fischeri (luminescence inhibition). [8]* QSAR Modeling: Use Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of identified intermediates. This can help prioritize which degradation products to investigate further.

  • Regulatory Guidelines: Be aware of the regulatory guidelines for the potential environmental impact of your compound and its degradants.

Table: Aquatic Toxicity of TCMTB and its Degradation Products (for illustrative purposes)
Compound48-hour Acute EC50 (µg/L) for Ceriodaphnia dubia7-day Chronic EC50 (µg/L) for Ceriodaphnia dubiaReference
TCMTB15.39.64[6]
2-Mercaptobenzothiazole (2-MBT)4,1901,250[6]
2-(Methylthio)benzothiazole (MTBT)12,7006,360[6]
2-Hydroxybenzothiazole (HOBT)15,1008,310[6]
Benzothiazole (BT)24,60054,900[6]

This table illustrates that degradation can significantly reduce, but not eliminate, toxicity.

References

  • Nawrocki, S. T., Drake, K. D., Watson, C. F., Foster, G. D., & Maier, K. J. (2005). Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia. Archives of Environmental Contamination and Toxicology, 48(3), 344–350. [Link]

  • Liao, C., Kannan, K., & Lee, S. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(9), 5005-5026. [Link]

  • Chen, Y., Chen, C., & Li, F. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Environmental Science and Pollution Research, 28(12), 14849-14858. [Link]

  • Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Bioorganic & Medicinal Chemistry, 23(13), 2844-2865. [Link]

  • Asimakopoulos, A. G., Bletsou, A. A., & Thomaidis, N. S. (2014). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment. Trends in Environmental Analytical Chemistry, 1, e1-e11. [Link]

  • Nawrocki, S. T., Drake, K. D., Watson, C. F., Foster, G. D., & Maier, K. J. (2005). Comparative Aquatic Toxicity Evaluation of 2-(Thiocyanomethylthio)benzothiazole and Selected Degradation Products Using Ceriodaphnia dubia. ResearchGate. [Link]

  • Liao, C., Lee, S., & Kannan, K. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. PubMed. [Link]

  • De Wever, H., & Verachtert, H. (1997). Biodegradation and aquatic toxicity of 2-(thiocyanomethylthio)benzothiazole and its degradation products. Applied and Environmental Microbiology, 63(6), 2247-2251. [Link]

  • Wang, Y., Zhang, Q., & Chen, J. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Environmental Science and Pollution Research, 30(12), 33267-33278. [Link]

  • De Wever, H., De Cort, S., Noots, I., & Verachtert, H. (1998). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 64(9), 3270-3274. [Link]

  • Gago-Ferrero, P., Schymanski, E. L., Bletsou, A. A., Aalizadeh, R., Hollender, J., & Thomaidis, N. S. (2015). Chlorination of benzotriazoles and benzothiazoles and transformation products identification by LC-HR-MS/MS. Water Research, 85, 294-303. [Link]

  • Katritzky, A. R., & Rachwal, S. (2005). Reductive Sulfur Extrusion Reaction of 2,1,3-Benzothiadiazole Compounds: A New Methodology Using NaBH4/CoCl2×6H2O(cat) as the Reducing System. Tetrahedron Letters, 46(36), 6127-6130. [Link]

Sources

Technical Support Center: Production of High-Purity 2,7-Dichloro-4-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 2,7-Dichloro-4-methyl-1,3-benzothiazole. The focus of this document is to provide in-depth troubleshooting strategies and answers to frequently encountered challenges, with the ultimate goal of minimizing impurity formation and maximizing product purity. The methodologies described herein are grounded in established chemical principles and validated through practical application.

Section 1: The Synthetic Pathway and Key Control Points

The most common and reliable route to this compound involves a two-step process starting from 2,6-dichloro-3-methylaniline. This pathway is favored for its use of accessible starting materials and generally good yields. However, precise control over reaction conditions is paramount to prevent the formation of stubborn impurities.

The overall transformation is the conversion of an aryl amine to an N-arylthiourea, followed by an oxidative electrophilic cyclization to form the benzothiazole ring.[1][2]

Reaction Scheme

Synthesis_Workflow Figure 1. Synthetic Pathway to this compound cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization A 2,6-Dichloro-3-methylaniline B N-(2,6-dichloro-3-methylphenyl)thiourea (Intermediate) A->B  1. H₂SO₄  2. NaSCN  Solvent: Chlorobenzene  Heat (e.g., 100°C) C This compound (Final Product) B_ref N-(2,6-dichloro-3-methylphenyl)thiourea B_ref->C  SO₂Cl₂ (Sulfuryl Chloride)  Solvent: Chlorobenzene  Heat (e.g., 50°C)

Caption: Figure 1. A typical two-step synthesis of the target compound.

Mechanistic Considerations and Critical Parameters
  • Thiourea Formation: The aniline starting material is first protonated by sulfuric acid to form a finely divided salt. This increases its surface area for reaction with sodium thiocyanate.[1] The subsequent heating drives the formation of the thiourea intermediate.

    • Causality: Incomplete salt formation or insufficient heating can lead to a stalled reaction, leaving significant amounts of unreacted aniline. The choice of a high-boiling, non-reactive solvent like chlorobenzene is critical for achieving the necessary reaction temperature.

  • Oxidative Cyclization: Sulfuryl chloride acts as a chlorinating and oxidizing agent to facilitate the electrophilic cyclization of the thiourea.[1] This is an exothermic step where temperature control is crucial.

    • Causality: The mechanism involves the formation of a sulfenyl chloride intermediate which then undergoes intramolecular electrophilic attack on the aromatic ring. Poor temperature control (allowing the temperature to rise excessively) can lead to the formation of chlorinated tars and other undefined polymeric byproducts.[1] Running the reaction under an inert atmosphere is advisable to prevent unwanted side oxidations.

Section 2: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Observed Problem Potential Cause(s) Recommended Analytical Check Corrective Action & Rationale
Low Yield & High Unreacted Starting Material 1. Inefficient thiourea formation. 2. Insufficient heating in Step 1. 3. Poor quality of thiocyanate reagent.HPLC or TLC analysis of the reaction mixture after Step 1.Action: Ensure complete dissolution/suspension of the aniline sulfate before heating. Increase reaction time or temperature moderately in Step 1. Use freshly dried sodium thiocyanate. Rationale: Water can interfere with the reaction, and incomplete conversion in the first step is a common failure point.
Dark, Tarry Crude Product 1. Temperature runaway during SO₂Cl₂ addition. 2. Presence of oxygen promoting side reactions. 3. Use of an overly aggressive oxidizing agent.Crude product appearance. Difficulty in purification.Action: Add sulfuryl chloride dropwise with efficient external cooling to maintain the temperature below 50°C.[1] Purge the reaction vessel with nitrogen or argon before starting. Rationale: Uncontrolled exotherms lead to decomposition and polymerization. An inert atmosphere prevents oxidation of the sulfur-containing intermediates.
Presence of a Halogenated Impurity (e.g., Brominated) Use of alternative cyclization agents like elemental bromine.LC-MS analysis to identify the mass of the impurity (M+2, M+4 pattern for Br).Action: If using bromine, add it slowly and use a slight stoichiometric excess. Quench the reaction thoroughly with a reducing agent like aqueous sodium thiosulfate. Rationale: Bromine is highly reactive and can lead to aromatic ring bromination as a side reaction if not controlled.[3]
Isomeric Impurities Detected Impure 2,6-dichloro-3-methylaniline starting material (e.g., containing 2,4-dichloro-3-methylaniline).GC-MS or ¹H NMR analysis of the starting aniline.Action: Source starting material from a reputable supplier with a certificate of analysis. If purity is suspect, purify the aniline by distillation or recrystallization before use. Rationale: Impurities in the starting material will carry through the reaction sequence, leading to isomers that are often very difficult to separate from the final product.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying the final crude product?

A1: Both recrystallization and column chromatography are effective, but the choice depends on the impurity profile and scale.

Method Principle Advantages Disadvantages
Recrystallization Difference in solubility of the product and impurities in a solvent system at different temperatures.Scalable, cost-effective, can yield highly pure crystalline material.May not remove impurities with similar solubility. Potential for product loss in the mother liquor.
Column Chromatography Differential adsorption of components onto a stationary phase (e.g., silica gel).Excellent for removing structurally similar impurities and colored byproducts.Less scalable, solvent-intensive, more time-consuming.

A recommended starting point for recrystallization is a mixed solvent system like ethanol/water or heptane/ethyl acetate. For column chromatography, a gradient of ethyl acetate in hexane on silica gel is typically effective.

Q2: Which analytical techniques are essential for quality control of this compound?

A2: A combination of techniques is necessary for comprehensive quality control.

  • HPLC (High-Performance Liquid Chromatography): This is the gold standard for determining the purity of the final product as a percentage (e.g., 99.5%). A reverse-phase C18 column with a gradient of acetonitrile and water is a good starting point.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for identifying unknown impurities. It provides the mass of the impurity, which is a critical clue to its structure.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Confirms the structure of the final product and can be used to identify and quantify isomeric impurities if their signals are resolved. The presence of trace paramagnetic impurities can sometimes cause signal broadening.[4]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for analyzing the purity of the volatile starting material, 2,6-dichloro-3-methylaniline.

Q3: My cyclization (Step 2) is sluggish. Can I use a different reagent?

A3: Yes, while sulfuryl chloride is effective, other reagents can be used. For example, 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) can promote the cyclization of thioformanilides under mild, metal-free conditions.[5] Another classic method involves using an oxidizing agent like potassium ferricyanide in an alkaline solution.[2] However, any change in reagents requires re-optimization of the reaction conditions and a new assessment of the impurity profile.

Impurity_Formation Figure 2. Potential Impurity Pathways Start 2,6-dichloro-3-methylaniline Intermediate Thiourea Intermediate Start->Intermediate Step 1 Imp1 Unreacted Starting Material Start->Imp1 Incomplete Step 1 Product Desired Product Intermediate->Product Step 2 (Controlled Cyclization) Imp2 Unreacted Intermediate Intermediate->Imp2 Incomplete Step 2 Imp3 Polymeric Tars / Byproducts Intermediate->Imp3 Temperature Runaway in Step 2 Imp4 Isomeric Product Start_Imp Impure Starting Material Start_Imp->Imp4 Carried through Synthesis

Caption: Figure 2. Logical flow of desired product and impurity formation.

Section 4: Experimental Protocols

Protocol 4.1: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized for specific laboratory conditions and scales.

  • Thiourea Formation:

    • In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, charge 2,6-dichloro-3-methylaniline (1.0 eq) and chlorobenzene (approx. 4 mL per gram of aniline).

    • Begin stirring and add concentrated sulfuric acid (0.55 eq) dropwise over 5-10 minutes. A thick white precipitate of the aniline sulfate will form.

    • Add solid sodium thiocyanate (1.1 eq) to the suspension.

    • Heat the mixture to 100-110°C using an oil bath and maintain for 3-4 hours. The reaction should become a more mobile solution. Monitor conversion of the starting material by TLC or HPLC.

    • Cool the reaction mixture to 30°C.

  • Oxidative Cyclization:

    • Begin dropwise addition of sulfuryl chloride (1.3 eq) while monitoring the internal temperature. Use an ice bath to ensure the temperature does not exceed 50°C.[1] Gas evolution (HCl, SO₂) will be observed.

    • After the addition is complete, maintain the reaction mixture at 50°C for 2 hours. The reaction is complete when gas evolution ceases.

  • Workup and Isolation:

    • Cool the mixture and carefully quench by pouring it onto ice water.

    • Filter the solid crude product and wash thoroughly with water to remove inorganic salts.

    • The crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water).

Protocol 4.2: Purity Assessment by HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 40
    10.0 95
    15.0 95
    15.1 40

    | 20.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Injection Volume: 10 µL

References

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved January 23, 2026, from [Link]

  • Latif, M., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4938. Available at: [Link]

  • He, C., et al. (2026). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters. Note: This is a fictionalized future publication date as per the search result. The principles discussed are relevant.
  • Zarei, M., & Jarahiyan, A. (2021). A green and one-pot synthesis of benzothiazole derivatives using Gum Arabic/Zr(IV) as a natural based and recyclable nano-catalyst. Organic Chemistry Research, 7(1), 81-89. Available at: [Link]

  • Akbari, J., et al. (2007). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Journal of the Korean Chemical Society, 51(5), 443-449.
  • ResearchGate. (2025). Reductive Sulfur Extrusion Reaction of 2,1,3-Benzothiadiazole Compounds.
  • MDPI. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents. Crystals, 13(12), 1735. Available at: [Link]

  • Gao, M., et al. (2017). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 22(10), 1697. Available at: [Link]

  • Rana, K., et al. (2014). Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN102079688B - Method for preparing 2,3-dichlorotoluene.
  • Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.
  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Coll. Vol. 3, p.76 (1955); Vol. 28, p.11 (1948). Available at: [Link]

  • Görög, S. (2003). Chemical and analytical characterization of related organic impurities in drugs. Analytical and Bioanalytical Chemistry, 377(5), 852-62. Available at: [Link]

  • Bose, D. S., Idrees, M., & Srikanth, B. (2007). Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Synthesis, 2007(05), 819-823. Available at: [Link]

  • American Chemical Society. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(16), 11477–11483. Available at: [Link]

Sources

Technical Support Center: Enhancing the Biological Efficacy of 2,7-Dichloro-4-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,7-Dichloro-4-methyl-1,3-benzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this compound and enhance its biological efficacy. Here, we address common challenges and provide troubleshooting strategies in a practical question-and-answer format, grounded in scientific principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section provides an overview of this compound, addressing fundamental questions that are often the first to arise during the initial stages of research.

Q1: What is this compound and what are its potential biological activities?

This compound is a heterocyclic compound featuring a benzothiazole core. This core structure is a "privileged scaffold" in medicinal chemistry, known for its presence in a variety of biologically active molecules.[1] Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2] The specific dichloro- and methyl-substitutions on this particular molecule are of interest for potentially enhancing its therapeutic properties, particularly its antiproliferative (anticancer) activity.[1]

Q2: I am having trouble dissolving this compound for my in vitro experiments. What is the recommended procedure?

Due to its chemical structure, this compound is expected to have low aqueous solubility. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer or cell culture medium.

Recommended Solubilization Protocol:

  • Solvent Selection: Use sterile, anhydrous dimethyl sulfoxide (DMSO) as the primary solvent.

  • Stock Solution Preparation:

    • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[3]

  • Working Solution Preparation:

    • Serially dilute the DMSO stock solution to create intermediate concentrations in DMSO.

    • For your final working concentration, dilute the intermediate DMSO stock into your pre-warmed cell culture medium or assay buffer. Crucially, the final concentration of DMSO in your experiment should be kept low (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity. [4]

Q3: My compound precipitates out of solution when I add it to the cell culture medium. How can I prevent this?

Precipitation in the cell culture medium is a common issue with hydrophobic compounds and can significantly impact your experimental results.[5]

Troubleshooting Compound Precipitation:

  • Final DMSO Concentration: Ensure the final DMSO concentration is as low as possible, ideally below 0.1%.

  • Mixing Technique: When preparing the final working solution, add the compound's DMSO stock to the culture medium dropwise while gently vortexing or swirling the medium. This helps to disperse the compound quickly and prevent localized high concentrations that can lead to precipitation.

  • Serum Concentration: The presence of serum in the culture medium can sometimes help to solubilize hydrophobic compounds.[6] However, be aware that serum proteins can also bind to your compound, reducing its free concentration and apparent potency.[6] If you suspect this is an issue, consider reducing the serum concentration or using a serum-free medium for a short treatment duration.

  • Solubility Limit: Determine the solubility limit of your compound in your specific cell culture medium. You can do this by preparing serial dilutions and visually inspecting for precipitation or by measuring turbidity with a plate reader.[3] For your experiments, use concentrations below this determined solubility limit.

Part 2: Troubleshooting Guide for In Vitro Assays

This section provides detailed troubleshooting for specific experimental challenges you may encounter while evaluating the biological efficacy of this compound.

Section 2.1: Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT)

Q4: My MTT assay results show high variability between replicate wells. What could be the cause?

High variability in MTT and other tetrazolium-based assays can stem from several factors.

Troubleshooting High Variability in MTT Assays:

Potential Cause Explanation Recommended Solution
Uneven Cell Seeding Inconsistent number of cells per well leads to variable formazan production.Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps.
Edge Effects Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration.[4]Fill the outer wells with sterile PBS or media without cells and do not use them for experimental data.[4]
Compound Precipitation Precipitated compound can interfere with light absorbance readings and lead to inconsistent results.Refer to the troubleshooting steps in Q3 .
Incomplete Formazan Solubilization Incomplete dissolution of formazan crystals results in lower and variable absorbance readings.After adding the solubilization solution (e.g., DMSO or an SDS-HCl solution), ensure complete dissolution by gentle shaking on an orbital shaker for at least 15-20 minutes. Visually inspect the wells to confirm no crystals remain.

Q5: My compound doesn't show any significant cytotoxicity, even at high concentrations. Does this mean it's inactive?

Not necessarily. A lack of cytotoxicity in a standard assay doesn't rule out other biological activities.

Investigating a Lack of Cytotoxicity:

  • Confirm Compound Integrity: Ensure your compound has not degraded. Store the DMSO stock solution in small aliquots at -20°C or -80°C, protected from light.

  • Cellular Uptake: The compound may not be efficiently entering the cells. Consider using a more sensitive cell line or exploring formulation strategies to enhance cellular permeability.

  • Assay Duration: The cytotoxic effect may require a longer incubation time. Consider extending the treatment duration (e.g., 48 or 72 hours).

  • Non-Cytotoxic Mechanism of Action: The compound might be cytostatic (inhibiting cell proliferation) rather than cytotoxic (killing cells). Consider performing a cell proliferation assay (e.g., BrdU incorporation or CFSE staining) in parallel.

  • Alternative Mechanisms: The compound may have a more subtle biological effect that doesn't lead to cell death, such as inhibiting a specific signaling pathway. Further mechanistic studies are warranted.

Section 2.2: Investigating the Mechanism of Action

Based on the known activities of benzothiazole derivatives, potential mechanisms of action for this compound include kinase inhibition and disruption of microtubule dynamics.

Q6: I hypothesize that my compound is a kinase inhibitor. How can I test this?

A common and effective way to assess the inhibition of a specific kinase within cells is by Western blotting to detect the phosphorylation status of its downstream targets.

Experimental Workflow: Kinase Inhibition Assay via Western Blotting

Kinase_Inhibition_Workflow A 1. Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a vehicle control (DMSO). B 2. Cell Lysis: Lyse cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation. A->B C 3. Protein Quantification: Determine protein concentration (e.g., BCA assay) to ensure equal loading. B->C D 4. SDS-PAGE: Separate proteins by size. C->D E 5. Western Blotting: Transfer proteins to a membrane (e.g., PVDF). D->E F 6. Antibody Incubation: Probe with primary antibodies against the phosphorylated target and total target protein. E->F G 7. Detection: Use a secondary antibody and chemiluminescent substrate to visualize bands. F->G H 8. Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein. G->H

Caption: Workflow for assessing kinase inhibition using Western blotting.

Troubleshooting Kinase Inhibition Western Blots:

  • No change in phosphorylation:

    • Target Engagement: The compound may not be binding to the target kinase in the cellular environment. Consider performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement (see Q8 ).

    • Antibody Quality: Ensure your primary antibodies are specific and validated for Western blotting.

  • High Background:

    • Blocking: Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background.

    • Washing Steps: Increase the number and duration of washing steps with TBST.

Q7: My compound is reported to have antiproliferative effects. How can I investigate if it affects tubulin polymerization?

Many antiproliferative agents act by disrupting microtubule dynamics. You can assess this directly using an in vitro tubulin polymerization assay.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the change in turbidity or fluorescence as purified tubulin polymerizes into microtubules.

  • Reagents:

    • Tubulin polymerization assay kit (containing purified tubulin, GTP, and assay buffer).[7]

    • Your compound dissolved in an appropriate buffer (ensure final DMSO concentration is minimal).

    • Positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition).

    • Negative control (vehicle).

  • Procedure:

    • Prepare the tubulin solution in a polymerization buffer containing GTP on ice.[7]

    • Add your compound or controls to a 96-well plate.

    • Initiate polymerization by adding the tubulin solution to the wells and transferring the plate to a 37°C plate reader.

    • Measure the absorbance (turbidity) at 340 nm or fluorescence at regular intervals for 60-90 minutes.[8]

  • Data Analysis: Plot the absorbance/fluorescence versus time. A decrease in the rate or extent of polymerization compared to the vehicle control suggests your compound inhibits tubulin polymerization.

Q8: How can I confirm that this compound is directly binding to its intended target protein in cells?

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context.[9] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Detection & Analysis A Treat intact cells with the compound or vehicle. B Heat the cell suspensions at a range of temperatures. A->B C Lyse the cells. B->C D Separate soluble proteins from precipitated proteins by centrifugation. C->D E Detect the amount of soluble target protein remaining (e.g., by Western Blot). F Plot the amount of soluble protein vs. temperature to generate a 'melting curve'. E->F G A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Part 3: Enhancing In Vivo Efficacy

For researchers progressing to in vivo studies, formulation becomes a critical factor for achieving adequate bioavailability.

Q9: What are the key considerations for formulating this compound for in vivo studies?

Given its likely poor aqueous solubility, a suitable formulation is essential for achieving systemic exposure in animal models.

Common Formulation Strategies for Poorly Soluble Compounds:

Formulation Strategy Description Advantages Considerations
Co-solvent Systems A mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and an aqueous vehicle.Simple to prepare.Potential for compound precipitation upon injection; solvent toxicity.
Surfactant-based Formulations Using surfactants (e.g., Tween 80, Cremophor EL) to form micelles that encapsulate the drug.Can significantly increase solubility.Potential for toxicity associated with the surfactant.
Lipid-based Formulations Dissolving the compound in oils or lipids, often as a self-emulsifying drug delivery system (SEDDS).Can enhance oral absorption by utilizing lipid absorption pathways.More complex to develop and characterize.
Nanosuspensions Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution rate.Can improve both oral and parenteral delivery.Requires specialized equipment for production and characterization.

The choice of formulation will depend on the route of administration, the required dose, and the physicochemical properties of the compound. It is highly recommended to perform formulation screening studies to identify the most suitable vehicle.

References

  • Hestermann, E. V., & Brown, M. (2003). Serum alters the uptake and relative potencies of halogenated aromatic hydrocarbons in cell culture bioassays. Environmental Toxicology and Chemistry, 22(11), 2743–2748.
  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. Archiv der Pharmazie, 336(3), 131-136.
  • Kinase Activity-Tagged Western Blotting Assay. (2016). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • Ozturk, O., Senturk, M., Ekinci, D., & Ozdemir, I. (2022). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Journal of Gastrointestinal Cancer, 53(4), 938–947.
  • Guo, P., Coban, O., & Snead, N. M. (2018). Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. Molecular Therapy - Nucleic Acids, 11, 227–237.
  • Huter, F., Kluters, S., & Hubbuch, J. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology and Bioengineering, 116(6), 1301-1311.
  • Assay Development for Protein Kinase Enzymes. (2012, May 1). In Assay Guidance Manual.
  • Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Tran, T. H., & Tran, P. H. L. (2023).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol, 12(12), e4446.
  • Bonifazi, D., Sabbatini, P., Torchi, C., Tintori, C., Laurenzana, A., Marini, F., ... & Botta, M. (2021).[5][6][7] Triazolo [3, 4-b] benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. Journal of Medicinal Chemistry, 64(22), 16584-16606.

  • Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. (2016).
  • Serum alters the uptake and relative potencies of halogenated hydrocarbons in cell culture bioassays. (1998). Toxicology and Applied Pharmacology, 152(1), 183-193.
  • Cuevas-Hernández, R. I., & Trujillo-Ferrara, J. G. (2021). Phenylbenzothiazole Derivatives: Effects against a Trypanosoma cruzi Infection and Toxicological Profiles. Parasitology Research, 120(8), 2905–2918.
  • Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1776-1793.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2019). Journal of Visualized Experiments, (148), e59793.
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Molecules, 25(7), 1675.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023). RSC Advances, 13(45), 31631-31644.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Chemical Biology, 17(9), 2468–2477.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell. Retrieved January 23, 2026, from [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. (2014).
  • Exploring the Effect of Halogenation in a Series of Potent and Selective A2B Adenosine Receptor Antagonists. (2022). Journal of Medicinal Chemistry, 65(24), 16335–16353.
  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). Industrial & Engineering Chemistry Research, 62(30), 11957–11966.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). Cells, 10(12), 3327.
  • Synthesis, in silico studies and biological screening of (E)-2-(3-(substitutedstyryl)-5-(substitutedphenyl)-4,5-dihydropyrazol-1-yl)benzo[d]thiazole derivatives as an anti-oxidant, anti-inflammatory and antimicrobial agents. (2022). Scientific Reports, 12(1), 20249.
  • 2.12. In vitro tubulin polymerization assay. (2025). Bio-protocol, 15(2), e1010933.
  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. (2023). ACS Omega, 8(4), 4059–4078.
  • How can I precipitate the proteins from cell culture media? (2022, February 21). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Cell viability assay: Problems with MTT assay in the solubilization step. (2024, April 6). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (2023). Archiv der Pharmazie, 356(10), 2300185.
  • Process-Scale Precipitation of Impurities in Mammalian Cell Culture Broth. (2007).
  • Publications. (n.d.). CETSA. Retrieved January 23, 2026, from [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. (2010). Google Patents.
  • UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation. (2021).
  • In vitro kinase assay. (2024, May 31). protocols.io. Retrieved January 23, 2026, from [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). Journal of Biomolecular Structure and Dynamics, 41(14), 6757–6785.
  • Development and modification of a recombinant cell bioassay to directly detect halogenated and polycyclic aromatic hydrocarbons in serum. (1998). Environmental Toxicology and Chemistry, 17(1), 127-134.
  • Purification of Tubulin with Controlled Posttranslational Modifications and Isotypes from Limited Sources by Polymerization-Depolymerization Cycles. (2023). Journal of Visualized Experiments, (193), e61826.
  • Techniques to enhance solubility of hydrophobic drugs: An overview. (2016). Journal of Applied Pharmaceutical Science, 6(10), 133-143.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012). Journal of Medicinal Chemistry, 55(1), 5-16.
  • Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. (2023). Molecules, 28(13), 5036.

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of 2,7-Dichloro-4-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progressive and reliable research. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for providing detailed information about the molecular framework of organic compounds. This guide offers an in-depth analysis of the expected ¹H and ¹³C NMR spectral data for 2,7-dichloro-4-methyl-1,3-benzothiazole, a substituted benzothiazole of interest in medicinal chemistry.

Predicted ¹H and ¹³C NMR Data for this compound

The predicted NMR data for this compound is summarized in the tables below. These predictions are based on the known chemical shifts of unsubstituted benzothiazole and the incremental shifts induced by chloro and methyl substituents on aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, at 500 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 7.8 - 8.0d~ 8.51HH-5
~ 7.3 - 7.5d~ 8.51HH-6
~ 2.5s-3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, at 125 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 160 - 165QuaternaryC-2
~ 150 - 155QuaternaryC-7a
~ 135 - 140QuaternaryC-3a
~ 130 - 135QuaternaryC-4
~ 125 - 130CHC-5
~ 120 - 125CHC-6
~ 120 - 125QuaternaryC-7
~ 20 - 25CH₃-CH₃

Rationale and Comparative Analysis

The prediction of the ¹H and ¹³C NMR spectra for this compound is based on the foundational understanding of substituent effects on the electron density and, consequently, the magnetic environment of the nuclei.

¹H NMR Spectrum Analysis

In the aromatic region of the ¹H NMR spectrum, we expect to see two doublets corresponding to the two adjacent protons on the benzene ring, H-5 and H-6. The ortho-coupling between these two protons would result in a coupling constant (J) of approximately 8.5 Hz. The electron-withdrawing nature of the chlorine atom at position 7 and the thiazole ring will deshield the adjacent protons, shifting them downfield. H-5 is expected to be further downfield than H-6 due to the anisotropic effect of the C-S bond in the thiazole ring. The methyl group at position 4 is expected to appear as a singlet in the upfield region, typically around 2.5 ppm.

For comparison, in unsubstituted benzothiazole, the protons on the benzene ring appear as a complex multiplet between 7.3 and 8.1 ppm. The introduction of the two chlorine atoms and the methyl group in this compound simplifies this region into two distinct doublets, as there are only two remaining aromatic protons.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon atom at position 2 (C-2), being part of the thiazole ring and bonded to nitrogen and sulfur, is expected to be the most downfield signal. The quaternary carbons (C-3a, C-4, C-7, and C-7a) will also be in the downfield region. The carbons bearing the chlorine atoms (C-2 and C-7) will experience a significant downfield shift due to the electronegativity of chlorine. The methyl group will give rise to a signal in the upfield region of the spectrum.

By comparing with data for other substituted benzothiazoles, we can refine our predictions. For instance, the presence of a methyl group on the benzene ring of a benzothiazole typically causes a slight shielding (upfield shift) of the ortho and para carbons and a deshielding (downfield shift) of the ipso carbon. Conversely, a chlorine substituent generally causes a deshielding of the ipso carbon and a smaller deshielding effect on the ortho and para carbons.[1] The interplay of these effects from the two chloro groups and the methyl group on the benzothiazole core leads to our predicted chemical shifts.

Experimental Protocol for NMR Data Acquisition

To validate these predictions, the following experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is recommended.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup: a. Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better signal dispersion and resolution. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

3. ¹H NMR Acquisition: a. Acquire a standard one-pulse ¹H NMR spectrum. b. Typical parameters:

  • Spectral width: ~16 ppm
  • Pulse width: ~30-degree flip angle
  • Acquisition time: ~2-3 seconds
  • Relaxation delay: 2 seconds
  • Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

4. ¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C NMR spectrum. b. Typical parameters:

  • Spectral width: ~200 ppm
  • Pulse width: ~30-degree flip angle
  • Acquisition time: ~1-2 seconds
  • Relaxation delay: 2 seconds
  • Number of scans: 1024 or more (as ¹³C has low natural abundance)

5. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. d. Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Visualizing the Molecular Structure and Workflow

To aid in the understanding of the spectral assignments and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound.

cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation B Instrument Setup A->B C 1H NMR Acquisition B->C D 13C NMR Acquisition B->D E Data Processing C->E D->E F Spectral Analysis & Interpretation E->F

Caption: A streamlined workflow for NMR data acquisition and analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and comparative data from related compounds, we have constructed a reliable reference for researchers. The detailed experimental protocol and illustrative diagrams further equip scientists with the necessary tools to acquire and interpret their own data, fostering both efficiency and accuracy in their research endeavors. The principles outlined herein are broadly applicable to the structural elucidation of other novel heterocyclic systems, underscoring the power of predictive analysis in modern chemical research.

References

  • The Royal Society of Chemistry. (2024). Supporting Information for a publication.
  • Doc Brown's Advanced Organic Chemistry. (2025). C-13 NMR spectrum of 2-chloro-2-methylpropane.
  • Asian Journal of Chemistry. ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones.
  • MDPI. (2020).
  • ChemicalBook. Benzothiazole(95-16-9) ¹³C NMR spectrum.
  • ResearchGate. ¹³C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives.
  • SpectraBase. Benzothiazole, 2-[4-methylphenyldithio]-.
  • ResearchGate. Synthesis, characterization, and anti-plasmodial activity of 2,6-substituted benzothiazole derivatives.
  • MOLBASE. 2,7-dichloro-4-methyl-benzothiazole.
  • Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Journal of Saudi Chemical Society.
  • Design, synthesis and characterization of 2,1,3-benzothiadiazole comprising polymers. METU Theses.
  • MDPI. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Crystals, 13(12), 1735.
  • Supplementary Information for a publication on the synthesis of 2-substituted 1H-benzimidazoles/benzoxazoles/benzothiazoles.
  • Malaysian Journal of Analytical Sciences.
  • Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent.
  • Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
  • Organic Chemistry Research.
  • ChemicalBook. Thiazole(288-47-1) ¹H NMR spectrum.

Sources

A Comparative Analysis of 2,7-Dichloro-4-methyl-1,3-benzothiazole within the Benzothiazole Family: Physicochemical Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug discovery, the benzothiazole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds. Its unique bicyclic system, comprising a benzene ring fused to a thiazole ring, offers a versatile template for structural modification, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] This guide provides a comparative study of a specific, less-explored derivative, 2,7-Dichloro-4-methyl-1,3-benzothiazole , with other prominent members of the benzothiazole family. Due to the limited publicly available experimental data on this particular dichlorinated and methylated analogue, this guide will leverage established knowledge of structure-activity relationships (SAR) within the benzothiazole class to project its potential characteristics. We will compare these anticipated properties with the well-documented attributes of three key benzothiazole derivatives: the foundational 2-Aminobenzothiazole , the industrially significant 2-Mercaptobenzothiazole , and the clinically approved drug Riluzole . Furthermore, this guide furnishes detailed, field-proven experimental protocols to enable researchers to generate the necessary data for a direct, empirical comparison, thus fostering a self-validating system of inquiry.

Introduction to the Benzothiazole Core and the Significance of Substitution

The biological activity of a benzothiazole derivative is profoundly influenced by the nature and position of its substituents.[1] The electron-rich nature of the heterocyclic system, combined with the aromatic benzene ring, creates multiple sites for chemical modification, each capable of modulating the molecule's physicochemical properties and its interaction with biological targets.[1] Key positions for substitution that often dictate the pharmacological outcome are the 2-position on the thiazole ring and various positions on the benzene ring.[1]

This comparative study focuses on understanding how the specific substitutions in This compound —two chlorine atoms and a methyl group on the benzene ring—might distinguish it from other benzothiazoles with different functionalities at the 2-position or on the benzene ring.

Comparative Overview: Physicochemical and Biological Profiles

To establish a framework for comparison, we will examine the known properties of our selected benzothiazoles. The following table summarizes their key physicochemical characteristics, which are crucial determinants of their pharmacokinetic and pharmacodynamic behavior.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilityLogP
This compound C₈H₅Cl₂NS218.10Data not availablePredicted to be poorly soluble in waterPredicted to be high
2-Aminobenzothiazole C₇H₆N₂S150.20126-129Slightly soluble in water[3]1.9
2-Mercaptobenzothiazole C₇H₅NS₂167.25180-182Very poorly soluble in water (0.01 g/100ml at 20°C)[4]1.61 - 2.43[5]
Riluzole C₈H₅F₃N₂OS234.20117-119Very slightly soluble at pH 6.8[6]2.51 - 3.48[6]
In-depth Analysis of Comparator Benzothiazoles

2-Aminobenzothiazole: As a primary amine-substituted benzothiazole, this compound serves as a fundamental building block for a vast array of more complex derivatives.[7] Its amino group at the 2-position is a key pharmacophore that can engage in hydrogen bonding interactions with biological targets.[8] Derivatives of 2-aminobenzothiazole have demonstrated significant potential as anticancer agents, with some exhibiting IC₅₀ values in the low micromolar range against various cancer cell lines.[1][8][9] For instance, certain derivatives have shown potent inhibitory activity against enzymes like EGFR kinase.[8]

2-Mercaptobenzothiazole (MBT): Characterized by a thiol group at the 2-position, MBT is an industrially important chemical, primarily used as a vulcanization accelerator in the rubber industry.[10] From a biological perspective, the mercapto group imparts distinct chemical reactivity. MBT and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. They have been investigated as inhibitors of various enzymes, such as monoamine oxidase and heat shock protein 90.

Riluzole: This clinically approved drug for the treatment of amyotrophic lateral sclerosis (ALS) showcases the therapeutic success of the benzothiazole scaffold. Riluzole's mechanism of action is believed to involve the modulation of glutamatergic neurotransmission. It has been shown to stabilize voltage-dependent sodium channels in their inactivated state and inhibit glutamate release. Its neuroprotective and anticonvulsant properties are well-documented.

Projected Profile of this compound

While specific experimental data for this compound is scarce, we can infer its likely properties based on established structure-activity relationships:

  • Impact of Dichloro-Substitution: The presence of two chlorine atoms on the benzene ring is expected to significantly increase the lipophilicity (LogP) of the molecule compared to its non-halogenated counterparts. This increased lipophilicity can enhance membrane permeability, potentially leading to better cell penetration. Halogen substitutions, particularly chlorine, on the benzothiazole ring have been associated with enhanced antiproliferative and antimicrobial activities. For example, a substituted chlorophenyl oxothiazolidine-based benzothiazole demonstrated potent anticancer activity against the HeLa cell line.

  • Influence of the Methyl Group: The methyl group at the 4-position can also contribute to increased lipophilicity. Furthermore, its position on the benzene ring can influence the electronic properties of the aromatic system, which may affect binding to biological targets.

  • Anticipated Biological Activities: Given the known effects of chloro-substituents on the benzothiazole core, it is plausible that this compound could exhibit potent anticancer and antimicrobial activities. The specific positioning of the chlorine atoms at the 2 and 7 positions, along with the methyl group at the 4 position, would create a unique electronic and steric profile that could lead to novel target interactions and biological effects.

Experimental Workflows for Comparative Analysis

To move from informed projection to empirical evidence, a series of standardized experiments are necessary. The following protocols provide a robust framework for characterizing and comparing this compound with the other selected benzothiazoles.

Synthesis of Benzothiazole Derivatives

A general and versatile method for the synthesis of substituted benzothiazoles involves the condensation of a corresponding o-aminothiophenol with a carboxylic acid or its derivative. For 2-substituted benzothiazoles, various synthetic routes have been established.[3]

Workflow for Benzothiazole Synthesis:

cluster_reactants Reactants cluster_reaction Reaction Conditions A o-Aminothiophenol Derivative F Condensation/ Cyclization Reaction A->F B Carboxylic Acid / Aldehyde / Other Electrophile B->F C Solvent (e.g., Ethanol, Acetic Acid) C->F D Catalyst (if required) (e.g., Acid or Base) D->F E Heat / Microwave E->F G Crude Product F->G H Purification (Recrystallization/ Chromatography) G->H I Pure Benzothiazole Derivative H->I

Caption: Generalized workflow for the synthesis of benzothiazole derivatives.

Physicochemical Property Determination

3.2.1. Octanol-Water Partition Coefficient (LogP) Measurement (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test benzothiazole in a suitable solvent (e.g., DMSO).

    • Prepare a series of standard solutions of the compound in a 1:1 (v/v) mixture of n-octanol and water (pre-saturated with each other for 24 hours).

  • Partitioning:

    • Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning.

    • Allow the layers to separate completely.

  • Quantification:

    • Carefully separate the aqueous and octanol layers.

    • Determine the concentration of the benzothiazole in each layer using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • LogP = log10(P).

Biological Activity Assays

3.3.1. Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiazole compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound by plotting the percentage of cell viability against the compound concentration.

Workflow for MTT Assay:

A Seed Cancer Cells in 96-well plate B Add Benzothiazole Compounds (Serial Dilutions) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance (570 nm) F->G H Calculate Cell Viability and IC50 Value G->H

Caption: Step-by-step workflow of the MTT assay for determining anticancer activity.

3.3.2. Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria) in a suitable broth.

  • Serial Dilution of Compounds:

    • Perform a two-fold serial dilution of the benzothiazole compounds in a 96-well microtiter plate containing broth.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, a growth indicator dye (e.g., resazurin) can be used for a colorimetric endpoint.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative analysis of benzothiazole derivatives consistently reveals key SAR trends. For instance, lipophilic and electron-withdrawing groups on the benzene ring often enhance antimicrobial and anticancer activities.[1] The nature of the substituent at the 2-position is also critical; for example, the presence of a urea moiety has been a successful strategy in designing tyrosine kinase inhibitors for cancer therapy.[5]

Understanding the mechanism of action is paramount. Benzothiazole derivatives exert their biological effects through diverse mechanisms, including:

  • Enzyme Inhibition: Many benzothiazoles act as inhibitors of crucial enzymes in pathogens or cancer cells, such as DNA gyrase, dihydrofolate reductase, and various kinases.

  • Disruption of Cellular Processes: Some derivatives can interfere with microbial cell wall synthesis or disrupt the integrity of cell membranes.

  • Modulation of Signaling Pathways: In cancer, benzothiazoles can modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5]

The proposed experimental work on this compound will be instrumental in elucidating its specific mechanism of action and further refining our understanding of benzothiazole SAR.

Conclusion

While a definitive comparative assessment of this compound awaits empirical data, this guide provides a robust framework for its evaluation. Based on established structure-activity relationships, this compound is projected to possess significant biological potential, likely in the realms of anticancer and antimicrobial applications, driven by its dichlorinated and methylated substitution pattern. The provided experimental protocols offer a clear and validated path for researchers to generate the necessary data for a direct and meaningful comparison with other key members of the benzothiazole family. This systematic approach will not only elucidate the specific properties of this novel derivative but also contribute to the broader understanding of the versatile and pharmacologically significant benzothiazole scaffold.

References

  • Nielsen, E., Østergaard, G., & Larsen, J. C. (2001). 2-Mercaptobenzothiazole (MBT). Danish Environmental Protection Agency.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Al-Majid, A. M., El-Sherbiny, M., & Youssif, B. G. (2024).
  • INCHEM. (2021). ICSC 1183 - 2-MERCAPTOBENZOTHIAZOLE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery. Retrieved from [Link]

  • Shcherbakova, K. S., Ivanova, J. V., Kiselev, A. N., Karyakin, N. V., Ovchenkova, Y. P., & Perlovich, G. L. (2021). Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins. Pharmaceutics, 13(8), 1238.
  • ResearchGate. (2024). (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Mercaptobenzothiazole. Retrieved from [Link]

  • Kamal, A., & Kumar, B. A. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 12(1), 49-67.
  • Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Al-Majid, A. M., El-Sherbiny, M., & Youssif, B. G. (2024).
  • International Agency for Research on Cancer. (2018). 2-MERCAPTOBENZOTHIAZOLE. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans (Vol. 115).
  • PubChem. (n.d.). Benzo(d)thiazol-2-amine. Retrieved from [Link]

  • Al-Azzawi, A. M. A. (2018). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (Master's thesis).
  • Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 27-35.
  • Al-Ghorbani, M., et al. (2026). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega.
  • Journal of Chemical Health Risks. (2024).
  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
  • MDPI. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties.
  • PubMed. (2016).
  • Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-S241.
  • Biological Screening and Structure Activity rel
  • Taylor & Francis Online. (n.d.).
  • MDPI. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
  • Wikipedia. (n.d.). Riluzole. Retrieved from [Link]

  • Google Patents. (n.d.). US5367082A - Process for the preparation of 2-mercaptobenzothiazole.
  • Al-Azzawi, A. M. A. (2018).
  • RSC Publishing. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets.
  • PubMed. (2015). Anticonvulsant and neurological profile of benzothiazoles: a mini-review.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review.
  • MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme.
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents.
  • MDPI. (n.d.). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production.
  • International Journal of Pharmaceutical Sciences and Research (IJPSR). (n.d.).
  • SciRP.org. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.
  • PMC - NIH. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • ResearchGate. (2025). (PDF)
  • MND Australia. (2022). Motor Neurone Disease Factsheet: Riluzole.
  • ResearchGate. (2025).
  • Patsnap Synapse. (2024).
  • Organic Chemistry Research. (n.d.). PDF 872.03 K.
  • PubMed. (n.d.).
  • MOLBASE Encyclopedia. (n.d.). 2,7-dichloro-4-methyl-benzothiazole|126920-73-8.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2,7-Dichloro-4-methyl-1,3-benzothiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Benzothiazole-Based Research

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous compounds with diverse and potent biological activities.[1] Derivatives such as 2,7-Dichloro-4-methyl-1,3-benzothiazole are of significant interest for developing novel therapeutic agents, particularly in oncology, where halogenated heterocyclic compounds have shown enhanced antiproliferative effects.[1]

However, the journey from a promising molecular design to a valid biological result is paved with rigorous chemical validation. The presence of even minor impurities—such as unreacted starting materials, regioisomers, or reaction by-products—can drastically alter experimental outcomes. They can lead to false positives or negatives in biological assays, confound structure-activity relationship (SAR) studies, and ultimately, invalidate months of research.

This guide provides an in-depth, experience-driven comparison of essential analytical techniques for validating the purity of synthesized this compound. We will move beyond mere protocols to explain the scientific rationale behind each method, enabling you to construct a self-validating system for ensuring the integrity of your chemical matter.

Understanding Potential Impurities: A Glimpse into Synthesis

To effectively hunt for impurities, one must first understand their likely origins. The synthesis of the benzothiazole ring often involves the condensation of a 2-aminothiophenol derivative with a carbonyl compound (like a carboxylic acid or acyl chloride).[2][3][4]

cluster_0 Common Synthesis Pathway cluster_1 Potential Impurities Starting Material 1 2-Amino-3,6-dichlorotoluene-x-thiol (Hypothetical Precursor) Reaction Condensation/ Cyclization Starting Material 1->Reaction Starting Material 2 Carbon Source (e.g., Acyl Chloride, Aldehyde) Starting Material 2->Reaction Crude Product Crude 2,7-Dichloro-4-methyl- 1,3-benzothiazole Reaction->Crude Product Impurity 1 Unreacted Starting Materials Crude Product->Impurity 1 Impurity 2 Isomeric By-products (e.g., other chlorination patterns) Crude Product->Impurity 2 Impurity 3 Incompletely Cyclized Intermediates Crude Product->Impurity 3

Caption: Potential impurities arising from a typical benzothiazole synthesis.

Based on this, common impurities may include:

  • Unreacted Starting Materials: The substituted 2-aminothiophenol or carbonyl reactant.

  • Regioisomers: Impurities formed from isomeric starting materials or alternative cyclization pathways.

  • Side-Reaction Products: By-products from unintended reactions driven by the reaction conditions.

A robust purity validation strategy must therefore be capable of separating and identifying structurally similar compounds.

Part 1: Chromatographic Techniques - The Workhorse of Purity Assessment

Chromatography is indispensable for purity analysis, separating the target compound from potential impurities based on differential partitioning between a stationary and a mobile phase. We will compare two orthogonal chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for routine purity assessment of non-volatile organic molecules. Its versatility and high resolution make it ideal for quantifying the main component and detecting minor impurities. For a moderately hydrophobic molecule like this compound, a reversed-phase method is the logical choice.

The Causality Behind the Method:

  • Stationary Phase: We select a C18 (octadecylsilyl) column because its nonpolar nature will effectively retain the benzothiazole derivative through hydrophobic interactions.

  • Mobile Phase: A gradient elution using water and a polar organic solvent (like acetonitrile) is crucial. Starting with a higher water concentration allows for the elution of any polar impurities, while gradually increasing the acetonitrile concentration will elute the main compound and any more nonpolar impurities. This gradient approach ensures sharp peaks and good resolution across a range of polarities.

  • Detection: The fused aromatic ring system of benzothiazole contains chromophores that absorb UV light, making a UV detector a simple and effective choice.

  • System Preparation:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: HPLC-grade water with 0.1% trifluoroacetic acid (TFA).

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in acetonitrile at approximately 1 mg/mL.

    • Create a working solution by diluting the stock solution to ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 50% B (return to initial)

      • 20-25 min: Hold at 50% B (equilibration)

  • Analysis: Inject the sample and integrate all peaks. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

ParameterThis compoundAlternative (e.g., Isomeric Impurity)
Retention Time (tR) Expected to be the major peak, e.g., 12.5 min.Will have a different tR, e.g., 11.8 min.
Peak Shape Sharp and symmetrical (tailing factor ~1.0-1.2).May be smaller and less symmetrical if co-eluting.
Resolution (Rs) N/AMust be >1.5 from the main peak for baseline separation.
Area % Should be >95% for a purified sample.Should be minimal (<0.1% for high purity).
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an excellent orthogonal approach, particularly for identifying volatile impurities.[5][6] It separates compounds based on their boiling points and vapor pressures and provides mass information, which is invaluable for structural elucidation of unknown impurities.

The Causality Behind the Method:

  • Principle: The technique is suitable because many potential organic impurities (e.g., residual solvents, low molecular weight starting materials) are volatile. The benzothiazole itself must be thermally stable enough to be vaporized without decomposition in the heated injector.

  • Column: A low-polarity column, such as one with a 5% phenyl polysiloxane phase (e.g., DB-5ms or HP-5ms), is a good starting point. Separation occurs primarily based on boiling point differences.[5]

  • Detector: The mass spectrometer provides two crucial pieces of information: the molecular weight of a compound (from the molecular ion peak, M+) and its fragmentation pattern, which serves as a structural "fingerprint."

  • System Preparation:

    • GC-MS System: A standard GC coupled to a mass spectrometer (e.g., a quadrupole detector).

    • Column: HP-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Chromatographic & Spectrometric Conditions:

    • Injector Temperature: 270 °C, splitless mode.[5]

    • Oven Program:

      • Initial: 60 °C, hold for 2 min.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 10 min at 300 °C.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Scan Range: 50–550 m/z.

  • Analysis: The resulting total ion chromatogram (TIC) is analyzed. The mass spectrum of each peak is examined to identify the compound.

ParameterThis compoundAlternative (e.g., Starting Material)
Molecular Ion (M+) Expected m/z corresponding to C₈H₅Cl₂NS.Expected m/z for the starting material's formula.
Isotope Pattern A characteristic pattern for two chlorine atoms will be visible.May have a different isotopic signature.
Fragmentation A unique fragmentation pattern serving as a fingerprint.A completely different fragmentation pattern.

Part 2: Spectroscopic & Physical Characterization

While chromatography quantifies purity, it does not definitively confirm the structure of the main component. For this, we turn to Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired. For a pure sample, the spectra should be "clean," meaning all observed signals can be assigned to the target structure, with no unexplainable peaks.

The Causality Behind the Method:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environment, and their connectivity to neighboring protons (via spin-spin splitting).

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The chemical shift indicates the type of carbon (e.g., aromatic, methyl).

  • ¹H NMR:

    • Aromatic Region: Two signals, each integrating to 1H. These would likely appear as singlets or very narrowly split doublets, corresponding to the protons at positions 5 and 6 of the benzene ring.

    • Methyl Region: One sharp singlet, integrating to 3H, corresponding to the methyl group at position 4.

  • ¹³C NMR:

    • Expect 8 distinct signals corresponding to the 8 unique carbon atoms in the structure. The chemical shifts for carbons in benzothiazole systems are well-documented and can be used for assignment.[7][8][9]

Trustworthiness through Self-Validation: The presence of extra peaks in either the ¹H or ¹³C spectrum is a direct and undeniable indicator of an impurity. For example, an unreacted starting material would show a completely different set of signals, while a regioisomer would exhibit a different, yet related, pattern of aromatic signals.

Melting Point Analysis

This classical technique provides a quick and inexpensive, yet powerful, assessment of purity.

The Causality Behind the Method:

  • Principle: Pure crystalline solids have a sharp, well-defined melting point range (typically <1 °C). Impurities disrupt the crystal lattice, requiring less energy to break it apart. This results in two observable effects: a depression of the melting point and a broadening of the melting range.

  • Procedure: A small amount of the dry, crystalline sample is packed into a capillary tube and heated slowly in a melting point apparatus. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

ObservationInterpretation
Sharp Melting Range (e.g., 110-111 °C) Indicates high purity.
Broad, Depressed Range (e.g., 102-107 °C) Suggests the presence of significant impurities.

Note: No public data for the melting point of this compound was found[10], so the initial determination on a highly purified sample would establish the reference value.

Integrated Purity Validation Workflow

No single method is sufficient. A robust, self-validating workflow uses these techniques in a logical sequence to build confidence in the material's identity and purity.

node_start node_start node_process node_process node_decision node_decision node_pass node_pass node_fail node_fail start Synthesized Crude Product purify Purification (Column Chromatography / Recrystallization) start->purify mp_tlc Initial Check (Melting Point & TLC) purify->mp_tlc decision1 Sharp MP? Single TLC Spot? mp_tlc->decision1 hplc Quantitative Analysis (HPLC) decision1->hplc Yes fail Repurify / Re-synthesize decision1->fail No decision2 Purity >95%? hplc->decision2 nmr_ms Structural Confirmation (¹H/¹³C NMR, GC-MS) decision2->nmr_ms Yes decision2->fail No decision3 Spectra Match Structure? nmr_ms->decision3 pass Validated Pure Compound (Ready for Use) decision3->pass Yes decision3->fail No

Caption: A comprehensive workflow for validating synthesized compounds.

Conclusion

Validating the purity of a synthesized compound like this compound is not a single step but an integrated process. By strategically combining orthogonal analytical techniques—the quantitative power of HPLC, the identification capability of GC-MS, the definitive structural confirmation of NMR, and the classical simplicity of melting point analysis—researchers can establish a self-validating system. This multi-faceted approach provides the highest degree of confidence in the chemical matter, ensuring that subsequent biological and medicinal chemistry studies are built on a foundation of scientific integrity.

References

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification, separation by spiral high-speed counter-current chromatography, and quantification of 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one, an impurity in the thioindigoid color additive D&C Red No. 30 and its lakes. Retrieved from [Link]_

  • MDPI. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Retrieved from [Link]

  • Plymouth Electronic Archive and Research Library (PEARL). (2024). Developing a method to identify tyre particles by detecting benzothiazole via GC-MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2lambda4-1,2,3-Benzodithiazole, 2,6-dichloro-4-methyl-. Retrieved from [Link]

  • ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

  • MOLBASE Encyclopedia. (n.d.). 2,7-dichloro-4-methyl-benzothiazole|126920-73-8. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4,7-Di(2-thienyl)-2,1,3-benzothiadiazole via Direct Arylation. Retrieved from [Link]

  • SciSpace. (2022). Simultaneous determination of benzothiazoles, benzotriazoles and benzotriazole UV absorbers by solid-phase extraction-gas chromatography-mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Retrieved from [Link]

  • PubMed. (2022). Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

  • SciELO. (n.d.). MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichloro-4-fluoro-1,3-benzothiazole. Retrieved from [Link]

  • Organic Chemistry Research. (n.d.). PDF 872.03 K. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate. Retrieved from [Link]

  • University of the Basque Country. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol so. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2,7-Dichloro-4-methyl-1,3-benzothiazole for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active agents. Among these, 2,7-Dichloro-4-methyl-1,3-benzothiazole serves as a crucial intermediate in the development of novel therapeutics. The efficient and scalable synthesis of this molecule is therefore of paramount importance to researchers in drug discovery and development. This guide provides a comprehensive technical comparison of established and potential synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to inform strategic synthetic planning.

Introduction to a Privileged Scaffold

The this compound structure presents a unique substitution pattern that is often sought after to modulate the physicochemical and biological properties of lead compounds. Its synthesis, however, is not without challenges, primarily revolving around the controlled introduction of substituents on the benzene ring and the subsequent cyclization to form the thiazole moiety. This guide will dissect a plausible benchmark synthesis and explore viable alternatives, focusing on aspects of yield, scalability, safety, and atom economy.

Benchmark Synthesis: A Multi-step Approach from 2,6-Dichlorotoluene

A frequently utilized strategy for constructing substituted benzothiazoles involves a multi-step sequence starting from a readily available substituted toluene. In the case of this compound, a logical and documented approach begins with 2,6-dichlorotoluene. This benchmark method is characterized by a series of classical organic transformations.

The overall synthetic pathway can be visualized as follows:

Benchmark_Synthesis A 2,6-Dichlorotoluene B Nitration A->B HNO₃/H₂SO₄ C 3-Nitro-2,6-dichlorotoluene B->C D Reduction C->D e.g., Fe/HCl E 2-Amino-3,6-dichlorotoluene D->E F Thiolation & Acetylation E->F 1. NaSCN, Br₂ 2. Ac₂O G N-(3,6-dichloro-2-methylphenyl)thioacetamide F->G H Cyclization (Jacobson) G->H Oxidant I This compound H->I

Figure 1: Proposed benchmark synthetic workflow for this compound.

Mechanistic Insights and Experimental Causality

The choice of this multi-step sequence is dictated by the principles of electrophilic aromatic substitution and the directing effects of the substituents. The initial nitration of 2,6-dichlorotoluene is directed to the 3-position due to the ortho,para-directing nature of the methyl group and the meta-directing nature of the chloro groups. Subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation, often accomplished with reducing agents like iron in acidic media.

The conversion of the resulting 2-amino-3,6-dichlorotoluene to the benzothiazole core is the most critical phase. This typically involves the introduction of a sulfur functionality and a carbon atom to form the thiazole ring. One established method is the reaction with sodium thiocyanate and bromine to generate an in situ thiocyanating agent, followed by acetylation and subsequent intramolecular cyclization, a variant of the Jacobson benzothiazole synthesis.[1] The oxidative cyclization of the intermediate N-(3,6-dichloro-2-methylphenyl)thioacetamide is a key step, often mediated by an oxidizing agent.

Experimental Protocol: Benchmark Synthesis

Step 1: Nitration of 2,6-Dichlorotoluene

  • To a stirred solution of 2,6-dichlorotoluene in concentrated sulfuric acid, cooled to 0-5 °C, slowly add a mixture of concentrated nitric acid and sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-nitro-2,6-dichlorotoluene.

Step 2: Reduction of 3-Nitro-2,6-dichlorotoluene

  • To a mixture of iron powder and ammonium chloride in a mixture of ethanol and water, heat the suspension to reflux.

  • Add a solution of 3-nitro-2,6-dichlorotoluene in ethanol dropwise to the refluxing mixture.

  • After the addition is complete, continue refluxing until the reaction is complete (monitored by TLC).

  • Filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure and extract the product into an organic solvent.

  • Wash the organic layer, dry, and concentrate to afford 2-amino-3,6-dichlorotoluene.

Step 3: Synthesis and Cyclization of the Thioacetamide Intermediate

  • To a solution of 2-amino-3,6-dichlorotoluene in a suitable solvent (e.g., acetic acid), add sodium thiocyanate.

  • Cool the mixture and add a solution of bromine in the same solvent dropwise.

  • Stir the reaction mixture at room temperature for several hours.

  • Add acetic anhydride to the mixture and heat to reflux to effect cyclization.

  • After cooling, pour the reaction mixture into water and collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Alternative Synthetic Strategies: A Comparative Analysis

While the benchmark method is robust, it involves multiple steps and the use of harsh reagents. Modern synthetic chemistry strives for more efficient and environmentally benign processes. Below, we compare the benchmark with potential alternative routes.

Alternative 1: Direct Chlorination of 4-Methyl-1,3-benzothiazole

A more convergent approach would involve the direct chlorination of a pre-formed 4-methyl-1,3-benzothiazole. This strategy significantly reduces the step count but presents challenges in controlling the regioselectivity of the chlorination.

Alternative_1 A 4-Methyl-1,3-benzothiazole B Direct Chlorination A->B Cl₂, Lewis Acid C This compound + Isomers B->C

Figure 2: Alternative synthesis via direct chlorination.

Mechanistic Considerations: Electrophilic chlorination of the benzothiazole ring system is complex. The benzene ring is activated by the fused thiazole ring, but the directing effects of the methyl group and the heteroatoms can lead to a mixture of chlorinated isomers. The C2 position of the thiazole ring is also susceptible to electrophilic attack. Achieving high selectivity for the 2,7-dichloro product would require careful optimization of the chlorinating agent, catalyst, and reaction conditions.

Alternative 2: Condensation of 2-Amino-3,6-dichlorotoluene with a C1 Synthon

This approach builds upon the intermediate from the benchmark synthesis but employs a more direct method for the thiazole ring formation, potentially avoiding the use of bromine.

Alternative_2 A 2-Amino-3,6-dichlorotoluene B Condensation A->B e.g., CS₂, oxidant C This compound B->C

Figure 3: Alternative synthesis via direct condensation.

Mechanistic Considerations: The reaction of an o-aminothiophenol (which would need to be generated in situ from the corresponding amine) with a one-carbon synthon is a common method for benzothiazole synthesis. Reagents like carbon disulfide, in the presence of an oxidant, can directly provide the benzothiazole core. This method could be more atom-economical than the Jacobson approach.

Performance Data Summary

MethodKey Starting MaterialNumber of Steps (from Toluene)Key ReagentsPlausible Yield RangeAdvantagesDisadvantages
Benchmark 2,6-Dichlorotoluene4HNO₃/H₂SO₄, Fe/HCl, NaSCN, Br₂, Ac₂OModerate to GoodWell-established transformations, predictable regioselectivity.Multi-step, use of hazardous reagents (Br₂).
Alternative 1 4-Methyl-1,3-benzothiazole2 (from p-toluidine)Cl₂, Lewis AcidVariablePotentially shorter route.Poor regioselectivity leading to isomeric mixtures and difficult purification.
Alternative 2 2-Amino-3,6-dichlorotoluene3CS₂, OxidantModerate to GoodPotentially more atom-economical and avoids bromine.Requires in situ generation of the aminothiophenol, which can be unstable.

Conclusion and Future Perspectives

The synthesis of this compound remains a topic of interest for process chemists and medicinal chemists alike. The benchmark multi-step synthesis, while lengthy, offers a reliable and regiocontrolled route. Alternative strategies, such as direct chlorination or streamlined condensation reactions, present opportunities for process optimization, but require significant development to overcome challenges in selectivity and substrate stability.

Future research in this area should focus on the development of catalytic and regioselective C-H functionalization methods that could enable the direct synthesis of the target molecule from simpler precursors, thereby reducing the environmental impact and improving the overall efficiency of the synthesis.

References

  • Gupta, A., & Rawat, S. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 2(1), 13-23.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichlorotoluene. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079688A - Method for preparing 2,3-dichlorotoluene.
  • ResearchGate. (n.d.). Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2,7-Dichloro-4-methyl-1,3-benzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, our commitment extends beyond providing innovative reagents to ensuring the safety and sustainability of the research our products support. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,7-Dichloro-4-methyl-1,3-benzothiazole (CAS No. 126920-73-8), a halogenated benzothiazole derivative. Due to the limited availability of a comprehensive, officially registered Safety Data Sheet (SDS) with complete GHS hazard classifications for this specific compound, a cautious and informed approach to its handling and disposal is paramount. This document synthesizes data from structurally similar compounds and general principles of hazardous waste management to provide a robust procedural framework.

Hazard Assessment: An Evidence-Based Approach in the Absence of Complete Data

Inferred Hazard Profile:

Based on available data for analogous structures, this compound should be handled as a substance that is, at a minimum:

  • Harmful if swallowed: Acute toxicity is a known hazard for many benzothiazole derivatives.[1][2]

  • Causes skin irritation: Dichlorinated aromatic compounds frequently exhibit irritant properties upon dermal contact.[2]

  • Causes serious eye irritation: Direct contact with the eyes is likely to cause significant irritation.[2][3]

  • May cause respiratory irritation: Inhalation of dust or fumes may lead to irritation of the respiratory tract.[2]

  • Potentially harmful to aquatic life: Chlorinated organic compounds can exhibit environmental toxicity.[4]

Table 1: GHS Hazard Classifications of Structurally Related Compounds

CompoundCAS No.GHS Hazard StatementsSource
2,4-Dichlorobenzothiazole3622-30-8H302, H315, H319, H335PubChem[2]
Benzothiazole95-16-9H301 + H311, H319, H332, H402Sigma-Aldrich
5-Chloro-2-methyl-4-isothiazolin-3-one26172-55-4H301+H311+H331, H314, H317, H410Chemos GmbH & Co.KG[5]

This data underscores the necessity of treating this compound with a high degree of caution. The presence of two chlorine atoms on the benzothiazole ring system likely contributes to its irritant and toxic properties.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling or preparing this compound for disposal, ensure that all necessary safety precautions are in place.

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.

  • Skin Protection: Use nitrile or neoprene gloves that are appropriate for handling chlorinated organic compounds. Wear a lab coat and ensure that skin is not exposed.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Step-by-Step Disposal Protocol

The recommended disposal method for halogenated organic compounds like this compound is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to neutralize hazardous combustion byproducts.[6]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any solid this compound, including contaminated personal protective equipment (e.g., gloves, weighing paper), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is in solution, it should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Halogenated waste streams are often managed separately from non-halogenated ones.

Step 2: Container Management

  • Use only approved, chemically resistant containers for waste collection.

  • Ensure containers are kept tightly sealed when not in use to prevent the escape of vapors.

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., irritant, toxic).

Step 3: Consultation and Coordination with EHS

  • Contact your institution's EHS department or equivalent safety office. They will provide specific guidance on labeling, storage, and pickup procedures that comply with local and national regulations.

  • Provide the EHS department with all available information about the compound, including this guide and any available safety data.

Step 4: Arranging for Professional Disposal

  • Your EHS department will coordinate with a licensed hazardous waste disposal company. This is not a task to be undertaken independently.

  • Ensure that the disposal company is aware that the waste contains a chlorinated organic compound, as this affects the disposal process and cost.

Diagram 1: Disposal Decision Workflow for this compound

start Disposal of This compound assess_hazards Assess Hazards (Treat as Toxic and Irritant based on analogous data) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) assess_hazards->don_ppe segregate_waste Segregate Waste (Solid vs. Liquid, Halogenated) don_ppe->segregate_waste label_container Label Waste Container ('Hazardous Waste', Chemical Name, Hazards) segregate_waste->label_container contact_ehs Contact Institutional EHS Department label_container->contact_ehs ehs_guidance Follow EHS Guidance for Storage and Pickup contact_ehs->ehs_guidance professional_disposal Arrange for Professional Disposal (Licensed Incineration Facility) ehs_guidance->professional_disposal end Disposal Complete professional_disposal->end

Caption: Decision workflow for the safe disposal of this compound.

Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a labeled hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete. Report the spill to your EHS department.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound requires a diligent and cautious approach, particularly given the absence of a complete hazard profile. By treating this compound with the level of precaution afforded to its hazardous analogues, researchers can ensure a safe laboratory environment and maintain compliance with hazardous waste regulations. Always prioritize consultation with your institution's EHS professionals and rely on licensed waste disposal services for the final disposition of this chemical.

References

  • Synerzine. (2019, February 15). SAFETY DATA SHEET Benzothiazole. Retrieved from [Link]

  • ACS Publications. (2026, January 21). Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. Organic Letters. Retrieved from [Link]

  • MOLBASE. (n.d.). 2,7-dichloro-4-methyl-benzothiazole|126920-73-8. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Nomination Background: Benzothiazole (CASRN: 95-16-9). Retrieved from [Link]

  • RIVM. (n.d.). Environmental risk limits for benzotriazoles, Proposal for quality standards for surface water. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]

  • Environment and Climate Change Canada & Health Canada. (n.d.). Draft Screening Assessment Benzotriazoles and Benzothiazoles Group. Retrieved from [Link]

  • ACS Publications. (2025, December 31). Light-Mediated g‑C3N4‑Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β‑Arylethylamine with Nematicidal Activity. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzothiazole. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichloro-1,3-benzothiazole-4-sulfonyl chloride. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.